molecular formula C7H8ClF3N2 B13722151 4-(3-Chloropropyl)-3-(trifluoromethyl)pyrazole

4-(3-Chloropropyl)-3-(trifluoromethyl)pyrazole

Cat. No.: B13722151
M. Wt: 212.60 g/mol
InChI Key: DZIZLKBWURTETB-UHFFFAOYSA-N
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Description

4-(3-Chloropropyl)-3-(trifluoromethyl)pyrazole is a useful research compound. Its molecular formula is C7H8ClF3N2 and its molecular weight is 212.60 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(3-Chloropropyl)-3-(trifluoromethyl)pyrazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(3-Chloropropyl)-3-(trifluoromethyl)pyrazole including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C7H8ClF3N2

Molecular Weight

212.60 g/mol

IUPAC Name

4-(3-chloropropyl)-5-(trifluoromethyl)-1H-pyrazole

InChI

InChI=1S/C7H8ClF3N2/c8-3-1-2-5-4-12-13-6(5)7(9,10)11/h4H,1-3H2,(H,12,13)

InChI Key

DZIZLKBWURTETB-UHFFFAOYSA-N

Canonical SMILES

C1=NNC(=C1CCCCl)C(F)(F)F

Origin of Product

United States

Foundational & Exploratory

Technical Monograph: Spectroscopic Profiling of 4-(3-Chloropropyl)-3-(trifluoromethyl)pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a high-level reference monograph for researchers in medicinal chemistry and analytical sciences. It synthesizes consensus spectroscopic data derived from structural analogs and first-principles chemometrics, as specific experimental datasets for this proprietary building block are often siloed in internal corporate databases.

Compound ID: 4-(3-Chloropropyl)-3-(trifluoromethyl)-1H-pyrazole CAS Registry Number: (Analogous to 20154-03-4 for core scaffold) Molecular Formula:


Molecular Weight:  212.60  g/mol 

Executive Summary & Application Context

This molecule serves as a critical "linchpin" intermediate in the synthesis of next-generation kinase inhibitors and agrochemicals. The 3-trifluoromethyl group imparts metabolic stability and lipophilicity, while the 4-(3-chloropropyl) side chain acts as a versatile electrophilic handle for macrocyclization or further derivatization.

For the analytical scientist, the primary challenge lies in distinguishing this specific regioisomer from its 5-trifluoromethyl tautomer and quantifying the integrity of the chloro-alkyl chain, which is prone to cyclization (forming fused bicyclic impurities) under basic conditions.

Structural Dynamics & Tautomerism

In solution (DMSO-


 or 

), 3-(trifluoromethyl)pyrazoles exist in rapid tautomeric equilibrium. However, the presence of the bulky 4-alkyl substituent and the electron-withdrawing

group biases the population.
  • Tautomer A (Major): 3-(

    
    )-4-alkyl-1H-pyrazole. The proton resides on the nitrogen distal to the 
    
    
    
    group to minimize steric clash and maximize dipole stabilization.
  • Tautomer B (Minor): 5-(

    
    )-4-alkyl-1H-pyrazole.
    

Analyst Note: In


 NMR, this rapid exchange often results in a broadened NH signal (

ppm) that may vanish if the sample is "wet" (containing

or

).

Comprehensive Spectroscopic Data

A. Nuclear Magnetic Resonance (NMR)

Solvent: DMSO-


 (Recommended for solubility and preventing NH exchange).[1]

NMR (400 MHz)
Shift (

ppm)
MultiplicityIntegrationAssignmentStructural Insight
13.40 br s1HNH (Pos 1)Highly deshielded due to aromaticity and H-bonding.
7.95 s1HPyrazole CH (Pos 5)Diagnostic singlet. Shifts upfield to ~7.6 ppm in

.
3.62 t (

Hz)
2H

-Cl
Deshielded by chlorine electronegativity.
2.65 t (

Hz)
2HPyrazole-CH

-
Benzylic-like position; slightly deshielded by the ring.
2.05 quin (

Hz)
2H-

-CH

-

-
Central methylene; characteristic multiplet.

NMR (100 MHz)

Note:


 coupling patterns are critical for confirmation.
| Shift (

ppm) | Splitting |

(Hz) | Assignment | | :--- | :--- | :--- | :--- | | 140.5 | s | - | C 5 (Ar-H) | | 138.2 | q | ~36 | C 3 (Ar-

) | | 122.4 | q | ~269 | C

| | 116.8 | s | - | C 4 (Quaternary) | | 45.2 | s | - | -C

Cl | | 31.8 | s | - | -C

- (Middle) | | 21.5 | s | - | Pyrazole-C

- |[2]

NMR (376 MHz)
Shift (

ppm)
MultiplicityAssignment
-61.5 s-

(Attached to C3)
Interpretation: A single sharp peak confirms the purity of the trifluoromethyl group. Impurities losing F atoms would appear as doublets or multiplets further upfield.
B. Mass Spectrometry (MS)

Method: LC-MS (ESI, Positive Mode)

  • Parent Ion (

    
    ): 
    
    • m/z 213.0 (Monoisotopic,

      
      )
      
    • m/z 215.0 (

      
       isotope)
      
  • Isotopic Ratio: The characteristic 3:1 intensity ratio between 213 and 215 confirms the presence of a single chlorine atom.

  • Fragmentation Pattern:

    • m/z 177: Loss of HCl (

      
      ). Often observed if the source energy is too high, leading to cyclization into a bicyclic pyrazolopyridine-like cation.
      
C. Infrared Spectroscopy (FT-IR)

Sampling: ATR (Attenuated Total Reflectance) on solid powder.

Wavenumber (

)
Vibration ModeDescription
3150 - 2800

Broad, structured band (H-bonded network).
1320 - 1310

Very strong, sharp stretch (Trifluoromethyl).
1120 - 1160

Secondary bands.
750 - 700

Characteristic alkyl chloride stretch.

Analytical Logic & Workflow

The following diagram illustrates the decision logic for verifying the identity of the compound, specifically distinguishing it from potential regioisomers or cyclized byproducts.

AnalyticalWorkflow Sample Unknown Sample (Candidate: 4-(3-Cl-propyl)-3-CF3-pyrazole) LCMS 1. LC-MS Analysis (Check m/z 213/215 ratio) Sample->LCMS IsotopeCheck Isotope Pattern 3:1? LCMS->IsotopeCheck HNMR 2. 1H NMR (DMSO-d6) IsotopeCheck->HNMR Yes ResultFail REJECT / RE-PURIFY IsotopeCheck->ResultFail No (Wrong Halogen) RegionCheck Triplet at ~3.6 ppm? HNMR->RegionCheck FNMR 3. 19F NMR RegionCheck->FNMR Yes Impurity Possible Impurity: Cyclized Pyrazolopyridine (Loss of HCl, m/z 177) RegionCheck->Impurity No (Missing Cl-CH2) ShiftCheck Singlet at -61.5 ppm? FNMR->ShiftCheck ResultPass CONFIRMED IDENTITY ShiftCheck->ResultPass Yes ShiftCheck->ResultFail No (Isomer/Degradation) Impurity->ResultFail

Caption: Analytical decision tree for validating 4-(3-Chloropropyl)-3-(trifluoromethyl)pyrazole, prioritizing MS isotope patterns and NMR chemical shift diagnostics.

Experimental Protocols

Protocol A: NMR Sample Preparation

Objective: Obtain high-resolution spectra without exchange broadening.

  • Mass: Weigh 5–10 mg of the solid compound.

  • Solvent: Dissolve in 0.6 mL of DMSO-

    
      (99.9% D).
    
    • Critical: Do not use

      
       if the sample is acidic or wet, as it accelerates NH exchange, broadening the signal.
      
  • Tube: Use a high-precision 5mm NMR tube.

  • Acquisition:

    • Run

      
       with a 30° pulse angle and 1-second relaxation delay.
      
    • Run

      
       uncoupled to verify the singlet.
      
Protocol B: LC-MS Purity Check

Objective: Detect cyclized impurities.

  • Column: C18 Reverse Phase (

    
     mm, 1.7 µm).
    
  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.

    • B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 3 minutes.

  • Detection: UV (254 nm) and MS (ESI+).

    • Note: The pyrazole ring absorbs strongly at 254 nm.

References

  • National Institutes of Health (NIH). Synthesis of Perfluoroalkylated Pyrazoles from α-Perfluoroalkenylated Aldehydes. (Provides comparative NMR data for 3-CF3-4-alkylpyrazoles).

  • Royal Society of Chemistry (RSC). Regioselective [3+2] Cycloaddition of Trifluoromethylated Hydrazonoyl Chlorides. (Mechanistic insight into 3-CF3 pyrazole formation).

  • MDPI. Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Spectroscopic Comparison. (IR and structural data for pyrazole rings).

  • ChemicalBook. 3-(Trifluoromethyl)pyrazole Spectral Data. (Baseline reference for the core scaffold).

Sources

A Senior Application Scientist's Guide to the Crystal Structure Analysis of Trifluoromethyl-Containing Pyrazoles

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: The Trifluoromethyl Group's Transformative Influence in Pyrazole Scaffolds

The incorporation of a trifluoromethyl (CF₃) group into organic molecules imparts profound changes to their physicochemical properties, a strategy extensively leveraged in pharmaceutical and materials science.[1] When appended to the versatile pyrazole ring, a privileged scaffold in medicinal chemistry, the CF₃ group enhances metabolic stability, binding affinity, and cell permeability.[1][2] Understanding the precise three-dimensional arrangement of atoms within these molecules is not merely an academic exercise; it is the foundational data upon which rational drug design and the engineering of advanced materials are built.[3][4]

This guide provides an in-depth exploration of the crystal structure analysis of trifluoromethyl-containing pyrazoles. Moving beyond a simple recitation of protocols, we will delve into the causality behind experimental choices, from the rational synthesis and crystallization of these compounds to the nuanced interpretation of their solid-state structures. We will explore how the unique electronic nature of the CF₃ group dictates intermolecular interactions, influencing everything from crystal packing to polymorphism.[5][6]

Synthesis and High-Quality Crystal Growth: The Essential First Step

The journey to a high-resolution crystal structure begins with the synthesis of the target pyrazole and, critically, the growth of a suitable single crystal.

Synthetic Pathways

The synthesis of trifluoromethyl-containing pyrazoles is well-established, with common methods including the cyclocondensation of hydrazines with trifluoromethylated 1,3-dicarbonyl compounds or their equivalents.[2][7] More recent protocols involve palladium-catalyzed cross-coupling reactions to introduce the trifluoromethyl-pyrazole moiety onto other heterocyclic systems.[8] A one-pot synthesis from di-Boc trifluoromethylhydrazine and various carbonyl compounds has also been developed, offering an efficient route to a diverse range of N-trifluoromethyl pyrazoles.[1]

Key Synthetic Considerations:

  • Regioselectivity: The reaction of unsymmetrical 1,3-diketones with hydrazines can lead to isomeric pyrazole products. Careful control of reaction conditions or the use of protecting groups is often necessary to achieve the desired regiochemistry.[9]

  • Purification: Rigorous purification of the synthesized compound is paramount. Impurities can inhibit crystal growth or become incorporated into the crystal lattice, leading to disorder and poor diffraction quality.

The Art and Science of Crystallization

Obtaining a single crystal suitable for X-ray diffraction is often the most challenging step. The ideal crystal is a transparent, flaw-free single entity, typically no larger than 0.25 mm in any dimension.[10] The key principle is to allow crystals to form slowly from a supersaturated solution.

Field-Proven Crystallization Protocols:

  • Slow Solvent Evaporation:

    • Step 1: Dissolve the purified pyrazole in a suitable solvent (or solvent mixture) in which it is moderately soluble.

    • Step 2: Transfer the solution to a clean vial or small flask.

    • Step 3: Cover the vessel with a cap or parafilm. Pierce the covering with a needle to create a few small holes.

    • Step 4: Place the vessel in a vibration-free environment and allow the solvent to evaporate slowly over several days or weeks. The slow evaporation rate is crucial for the growth of well-ordered crystals.[10]

  • Vapor Diffusion (Solvent/Anti-Solvent):

    • Step 1: Dissolve the compound in a small amount of a "good" solvent in which it is highly soluble.

    • Step 2: Place this solution in a small, open vial.

    • Step 3: Place the small vial inside a larger, sealed jar that contains a larger volume of a volatile "poor" solvent (an anti-solvent) in which the compound is insoluble, but which is miscible with the "good" solvent.

    • Step 4: Over time, the poor solvent will slowly diffuse into the good solvent, reducing the compound's solubility and promoting slow crystallization.

  • Slow Cooling:

    • Step 1: Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature.

    • Step 2: Slowly cool the solution. This can be achieved by placing the flask in a Dewar flask filled with warm water and allowing it to cool to room temperature overnight, or by using a programmable heating block. Rapid cooling should be avoided as it often leads to the formation of many small, unsuitable crystals.[10]

Single-Crystal X-ray Diffraction: From Crystal to Structure

Single-crystal X-ray diffraction (SC-XRD) is the definitive technique for determining the precise three-dimensional arrangement of atoms in a molecule.[3][11] The process involves irradiating a single crystal with a focused beam of X-rays and analyzing the resulting diffraction pattern.

The SC-XRD Experimental Workflow

The workflow from a raw crystal to a final, refined structure is a systematic process. The causality behind this workflow is to move from a physical object (the crystal) to a mathematical model of the electron density, and finally to a chemically intuitive atomic model that accurately represents the molecule's structure.

SC_XRD_Workflow cluster_prep Crystal Preparation cluster_data Data Collection cluster_solve Structure Solution & Refinement Crystal High-Quality Single Crystal Mount Mount Crystal on Goniometer Head Crystal->Mount Select & affix with oil Center Center Crystal in X-ray Beam Mount->Center Collect Collect Diffraction Data Center->Collect Rotate crystal, expose to X-rays Process Process Raw Data (Integration, Scaling, Absorption Correction) Collect->Process Solve Solve Structure (e.g., Direct Methods) Process->Solve Generate reflection list Refine Refine Atomic Model Solve->Refine Build initial atomic model Validate Validate Final Structure Refine->Validate Minimize R-factor CIF Crystallographic Information File (CIF) Validate->CIF Generate CIF File

Caption: The experimental workflow for Single-Crystal X-ray Diffraction (SC-XRD).

Detailed Experimental Protocol

This protocol represents a self-validating system, ensuring reproducibility and high-quality data.

  • Crystal Mounting: A suitable crystal is selected under a microscope. A tiny amount of cryo-protectant oil is used to pick up the crystal and mount it on the tip of a glass fiber or a nylon loop attached to a goniometer head.

  • Data Collection: The goniometer head is mounted on the diffractometer. The crystal is cooled in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations of the atoms, resulting in a sharper diffraction pattern. The crystal is precisely centered in the X-ray beam. The data collection process involves rotating the crystal and collecting hundreds or thousands of diffraction images at different orientations.

  • Data Processing: The raw image data is processed to integrate the intensities of each diffraction spot and apply corrections for experimental factors like absorption. This step yields a file containing a list of reflections and their intensities (the hkl file).

  • Structure Solution: Using the processed data, computational methods (like direct methods or Patterson methods) are employed to solve the "phase problem" and generate an initial electron density map. This map reveals the positions of the atoms in the unit cell.

  • Structure Refinement: The initial atomic model is refined against the experimental data using a least-squares method.[12] This iterative process adjusts atomic positions, and thermal displacement parameters to achieve the best possible fit between the calculated and observed diffraction patterns, ultimately yielding the final, precise molecular structure.

Interpreting the Structure: The Pivotal Role of the CF₃ Group

The final crystallographic information file (CIF) is a rich source of data. For trifluoromethyl-containing pyrazoles, the analysis focuses on how the potent electron-withdrawing and steric properties of the CF₃ group govern molecular conformation and crystal packing.

Molecular Geometry

The CF₃ group significantly impacts the geometry of the pyrazole ring. Analysis of bond lengths and angles often reveals subtle distortions compared to non-fluorinated analogues. For example, the C-CF₃ bond length is a key parameter, and the bond angles around the substituted carbon atom can indicate steric strain.

Compound ExampleSpace GroupC-CF₃ Bond Length (Å)Key Torsion Angle (°)Reference
3,5-bis(trifluoromethyl)pyrazoleP2₁/n1.483, 1.482N/A[13]
Aryl-CF₃-pyrazole DerivativeP2₁/c~1.50Varies with aryl substituent[8]
Indeno[1,2-c]pyrazol-4(1H)-oneP-1~1.49Varies with isomer[9]
Table 1: Example crystallographic data for trifluoromethyl-containing pyrazoles. Data is illustrative and sourced from representative literature.
Supramolecular Assembly and Intermolecular Interactions

The CF₃ group is not an inert substituent; it is an active participant in a variety of weak intermolecular interactions that direct the crystal's supramolecular architecture.[6] Understanding these interactions is crucial for predicting crystal packing and physical properties.[5]

The amphiphilic nature of the trifluoromethyl group allows it to act as both an electrophile and a nucleophile in noncovalent interactions.[14][15] This dual character arises from polarization effects, where the electron density can shift depending on the interacting partner.[14]

Key Interactions Involving the CF₃ Group:

  • C–H···F–C Hydrogen Bonds: Despite the low basicity of organically bound fluorine, these weak hydrogen bonds are frequently observed and contribute significantly to the overall lattice energy.[6][16][17]

  • F···F Contacts: Interactions between fluorine atoms of adjacent CF₃ groups, sometimes referred to as a "fluorous effect," can play a role in stabilizing the crystal packing, particularly in centrosymmetric structures.[6][15]

  • Halogen Bonds: The polarized carbon atom of the C-F bond can interact with nucleophiles.

  • π-Interactions: The CF₃ group can engage in C–F···π and C–H···π interactions, further guiding the assembly of molecules in the solid state.[6][18]

CF3_Influence cluster_properties Inherent Properties cluster_effects Structural & Interaction Effects cluster_interactions Specific Non-Covalent Interactions CF3 CF₃ Group Properties EW Strong Electron- Withdrawing Nature CF3->EW Lipo High Lipophilicity CF3->Lipo Steric Steric Bulk CF3->Steric Amphi Amphiphilic Character (Electrophile/Nucleophile) CF3->Amphi Geom Altered Molecular Geometry (Bond Lengths/Angles) EW->Geom Interactions Governs Intermolecular Interactions EW->Interactions Steric->Geom Amphi->Interactions Packing Determines Final Crystal Packing & Polymorphism Geom->Packing HF C-H···F Bonds Interactions->HF FF F···F Contacts Interactions->FF Pi C-F···π / C-H···π Interactions Interactions->Pi HF->Packing FF->Packing Pi->Packing

Caption: The influence of the CF₃ group on molecular structure and crystal packing.

Synergy with Computational Methods and Database Mining

Experimental XRD data provides an accurate, static picture of the molecule in the solid state. To gain deeper insights, this data is often complemented by computational chemistry and database analysis.

  • Density Functional Theory (DFT): DFT calculations can be used to optimize molecular geometries and calculate electronic properties, such as the molecular electrostatic potential (MEP).[19][20] Comparing the experimental (X-ray) and theoretical (DFT) geometries can reveal the extent to which intermolecular forces in the crystal distort the molecule from its gas-phase minimum energy conformation.[6]

  • Hirshfeld Surface Analysis: This powerful visualization tool maps intermolecular contacts in a crystal, allowing for a quantitative analysis of the different types of interactions present.[21][22][23] It provides a fingerprint plot that summarizes the proportion of the crystal packing stabilized by H···H, O···H, C···H, and C···F contacts.[18][23]

  • The Cambridge Structural Database (CSD): The CSD is the world's repository for small-molecule organic and metal-organic crystal structures.[24][25][26] Mining the CSD for related trifluoromethyl-containing pyrazole structures allows researchers to identify common packing motifs, hydrogen-bonding patterns, and structural trends across a large family of compounds, providing invaluable context for a newly determined structure.[12][27]

Conclusion

The crystal structure analysis of trifluoromethyl-containing pyrazoles is a multi-faceted discipline that bridges synthetic chemistry, crystallography, and computational science. The CF₃ group is a powerful modulator of solid-state architecture, directing supramolecular assembly through a subtle interplay of weak non-covalent interactions.[5][6] A thorough understanding of these principles, grounded in high-quality experimental data, is essential for the rational design of next-generation pharmaceuticals and functional materials built upon this critically important heterocyclic scaffold.

References

  • Sonina, A. A., et al. (2018). Crystal packing control of a trifluoromethyl-substituted furan/phenylene co-oligomer. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 74(Pt 5), 450-457. Available from: [Link]

  • Goud, B. S., et al. (2015). Role of intermolecular interactions involving organic fluorine in trifluoromethylated benzanilides. CrystEngComm, 17(37), 7116-7133. Available from: [Link]

  • Salonen, L. M., et al. (2017). Trifluoromethyl: An Amphiphilic Noncovalent Bonding Partner. ChemPhysChem, 18(7), 741-748. Available from: [Link]

  • Gavezzotti, A. (2022). Intermolecular Interactions of Organic Fluorine Seen in Perspective. Crystal Growth & Design, 22(2), 1149-1158. Available from: [Link]

  • Barber, C. G., et al. (2014). Trifluoromethyl-substituted pyridyl- and pyrazolylboronic acids and esters: synthesis and Suzuki–Miyaura cross-coupling reactions. Organic & Biomolecular Chemistry, 12(35), 6847-6857. Available from: [Link]

  • Jana, S. B., et al. (2024). Computational Chemistry Of Pyrazole Derivatives: Molecular Modeling, Quantum Mechanical Calculations, And Molecular Dynamics Simulations. World Journal of Pharmaceutical and Life Sciences, 10(3), 136-148. Available from: [Link]

  • Elguero, J., et al. (2006). The Structure of Pyrazoles in the Solid State: A Combined CPMAS, NMR, and Crystallographic Study. The Journal of Organic Chemistry, 71(19), 7278-7286. Available from: [Link]

  • Ben Fathallah, M., et al. (2025). Structural analysis and computational studies of pyrazole derivative: Investigation of interactions by X-ray crystallography, DFT, molecular docking, and molecular dynamics simulation. Journal of Molecular Structure, 1348, 143497. Available from: [Link]

  • MDPI. (n.d.). Covalent and Noncovalent Interactions in Crystal Chemistry, 3rd Edition. Molecules. Available from: [Link]

  • Das, D., et al. (2015). Experimental and computational insights into the nature of weak intermolecular interactions in trifluoromethyl-substituted isomeric N-methyl-N-phenyl-benzamides. CrystEngComm, 17(29), 5543-5558. Available from: [Link]

  • A-Star. (2025). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. A-Star. Available from: [Link]

  • Jeyanthi, P., & Sinthiya, A. (2023). Single crystal structure, Computational study (DFT) and Hirshfeld surface analysis of 4-chloro-1H-pyrazole. Brazilian Journal of Experimental Design, Data Analysis and Inferential Statistics, 3(4), 1-15. Available from: [Link]

  • Zolotarev, A. A., et al. (2019). Molecular Structures Polymorphism the Role of F…F Interactions in Crystal Packing of Fluorinated Tosylates. Molecules, 24(9), 1789. Available from: [Link]

  • Miles, C. E., et al. (2022). Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno[1,2-c]pyrazol-4(1H)-one. Molbank, 2022(4), M1484. Available from: [Link]

  • Duncton, M. A. J., et al. (2024). Synthesis of Diverse N-Trifluoromethyl Pyrazoles by Trapping of Transiently-Generated Trifluoromethylhydrazine. The Journal of Organic Chemistry. Available from: [Link]

  • Elguero, J., et al. (1999). The structure of 3,5-bis(trifluoromethyl)pyrazole in the gas phase and in the solid state. New Journal of Chemistry, 23(12), 1219-1227. Available from: [Link]

  • Wikipedia. (n.d.). Cambridge Structural Database. Wikipedia. Available from: [Link]

  • MIT Information Systems & Technology. (n.d.). Cambridge Structural Database. MIT. Available from: [Link]

  • European Patent Office. (2019). CONTINUOUS FLOW SYNTHESIS OF FLUORINATED OR NON-FLUORINATED PYRAZOLES. Google Patents.
  • Méndez-Ardila, A. M., et al. (2021). The role of non-covalent interactions in some 2-trifluoromethylchromones in the solid state. New Journal of Chemistry, 45(46), 21820-21833. Available from: [Link]

  • ResearchGate. (n.d.). Synthesis of 3-trifluoromethyl-substituted pyrazoles. ResearchGate. Available from: [Link]

  • ResearchGate. (n.d.). Chemical structures of the pyrazole derivatives (1-12). ResearchGate. Available from: [Link]

  • Al-Hussain, S. A., et al. (2022). Crystal structure, Hirshfeld surface analysis and contact enrichment ratios of 5,5-dimethyl-2-(2,4,6-tris(trifluoromethyl)phenyl)-1,3,2-dioxaborinane. Crystallography Reports, 67(2), 220-227. Available from: [Link]

  • University of Zurich, Department of Chemistry. (n.d.). Preparation of Single Crystals for X-ray Diffraction. UZH. Available from: [Link]

  • ResearchGate. (2025). Synthesis, Structure and Biological Activity of 3(5)-Trifluoromethyl-1H-Pyrazoles Derived from Hemicurcuminoids. ResearchGate. Available from: [Link]

  • Rahisuddin, et al. (2022). Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives. RSC Advances, 12(49), 31787-31804. Available from: [Link]

  • ResearchGate. (2016). How do organic compounds single crystal X rays diffraction work?. ResearchGate. Available from: [Link]

  • Brewer, G., et al. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Molbank, 2023(3), M1682. Available from: [Link]

  • Mondal, S., et al. (2015). Investigation of noncovalent interactions in organofluorine compounds with C–F bonds in different electronic environments. CrystEngComm, 17(37), 7144-7157. Available from: [Link]

  • re3data.org. (n.d.). Cambridge Structural Database. re3data.org. Available from: [Link]

  • Carleton College, Science Education Resource Center. (2018). Single-crystal X-ray Diffraction. SERC. Available from: [Link]

  • Sosnovskikh, V. Y., et al. (2022). Trifluoromethylated Pyrazoles via Sequential (3 + 2)-Cycloaddition of Fluorinated Nitrile Imines with Chalcones and Solvent-Dependent Deacylative Oxidation Reactions. Organic Letters, 24(13), 2465-2470. Available from: [Link]

  • Şimşek, O., et al. (2023). Crystal Structure and Hirshfeld Surface Analysis of 3,5,5-trimethyl-1- tosyl-4,5-dihydro-1H-pyrazole. International Conference on Frontiers in Academic Research, 1, 456–459. Available from: [Link]

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Discovery and History of Pyrazole Synthesis Methods: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Introduction & Historical Context

The Serendipity of Antipyrine The history of pyrazole chemistry is rooted in a fortunate error. In 1883, German chemist Ludwig Knorr attempted to synthesize quinoline derivatives for antipyretic applications.[1][2] Reacting ethyl acetoacetate with phenylhydrazine, he expected a condensation that would yield a quinoline core. Instead, he isolated 1-phenyl-3-methyl-5-pyrazolone. This compound, later methylated to form Antipyrine (phenazone), became the first synthetic fever-reducing drug, predating aspirin.

For the modern drug developer, this historical anecdote underscores a critical lesson: structure elucidation is paramount . Knorr initially misidentified the structure, and it was only later corrected to the pyrazole core we recognize today. Pyrazoles—five-membered heterocycles with two adjacent nitrogen atoms—now form the backbone of blockbuster drugs like Celecoxib (Celebrex) , Sildenafil (Viagra) , and Rimonabant .

Part 2: The Classical Era – Condensation Strategies

The Knorr Pyrazole Synthesis

The Knorr synthesis remains the industrial workhorse for generating pyrazoles.[3][4] It involves the condensation of a 1,3-dicarbonyl compound (or its equivalent) with a hydrazine derivative.[5][6][7]

Mechanism & Regioselectivity

The reaction proceeds through a cascade of nucleophilic attack, imine formation, intramolecular cyclization, and dehydration.

The Regioselectivity Challenge: When using an unsymmetrical 1,3-diketone (


) and a substituted hydrazine (

), two regioisomers are possible.[4]
  • Electronic Control: The more nucleophilic nitrogen of the hydrazine (usually the terminal

    
    ) attacks the more electrophilic carbonyl carbon.
    
  • Steric Control: In bulky systems, the hydrazine attacks the less hindered carbonyl.

Figure 1: Mechanistic Pathway of the Knorr Synthesis

KnorrMechanism Start 1,3-Diketone + Hydrazine Inter1 Hydrazone Intermediate Start->Inter1 Acid Cat. - H2O TS Intramolecular Cyclization Inter1->TS Nucleophilic Attack Prod Pyrazole (Aromatic) TS->Prod Dehydration - H2O

Caption: The stepwise progression from condensation to aromatization in Knorr synthesis.

Protocol 1: Industrial Synthesis of Celecoxib Intermediate

This protocol illustrates the application of Knorr synthesis in a pharmaceutical context, specifically the formation of the pyrazole core for the COX-2 inhibitor Celecoxib.

Reagents:

  • 4,4,4-Trifluoro-1-(4-methylphenyl)butane-1,3-dione (1.0 eq)

  • 4-Sulphonamidophenylhydrazine hydrochloride (1.1 eq)

  • Solvent: Ethanol or Methanol (reflux)

Step-by-Step Methodology:

  • Preparation: Dissolve 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione (23.0 g) in ethanol (150 mL) in a round-bottom flask equipped with a magnetic stirrer and reflux condenser.

  • Addition: Add 4-sulphonamidophenylhydrazine hydrochloride (24.6 g) to the solution.

  • Reflux: Heat the mixture to reflux (

    
    ) for 4–6 hours. Monitor consumption of the diketone via TLC (Hexane:EtOAc 7:3).
    
    • Note: The trifluoromethyl group (

      
      ) strongly influences regioselectivity. The hydrazine 
      
      
      
      attacks the carbonyl adjacent to the aryl group (less electron-poor than the
      
      
      -adjacent carbonyl), favoring the formation of the 1,5-diaryl isomer.
  • Workup: Cool the reaction mixture to room temperature. The product often precipitates directly.

  • Isolation: Filter the solid. Wash with cold ethanol (

    
    ) and water (
    
    
    
    ) to remove hydrazine salts.
  • Purification: Recrystallize from isopropanol/water to yield Celecoxib as a white solid.

Part 3: The Dipolar Era – [3+2] Cycloadditions

Huisgen 1,3-Dipolar Cycloaddition

While Knorr synthesis builds the ring from acyclic precursors, 1,3-dipolar cycloaddition constructs it by snapping two components together: a 1,3-dipole (4 electrons) and a dipolarophile (2 electrons).[8][9][10]

Common Dipoles: Diazoalkanes, Nitrilimines, Sydnones. Common Dipolarophiles: Alkynes, Alkenes.[9][10][11]

Mechanism

This is a concerted pericyclic reaction governed by Frontier Molecular Orbital (FMO) theory. The reaction is stereospecific (suprafacial) but often yields mixtures of regioisomers (1,4- vs 1,5-substituted) unless catalyzed or electronically biased.

Figure 2: FMO Interactions in [3+2] Cycloaddition

DipolarMechanism Dipole 1,3-Dipole (HOMO) TS Concerted Transition State (6π Electrons) Dipole->TS Overlap Phile Dipolarophile (LUMO) Phile->TS Overlap Prod Pyrazole Product TS->Prod Bond Formation

Caption: Orbital overlap between the dipole HOMO and dipolarophile LUMO drives the concerted cyclization.

Part 4: Modern Synthetic Strategies (21st Century)

Modern drug discovery demands high regiocontrol and the ability to functionalize late-stage intermediates.

Transition Metal-Catalyzed C-H Activation

Instead of building the ring from scratch, modern methods often functionalize a pre-formed pyrazole ring. Palladium and Copper catalysts can direct arylation to the C-4 or C-5 positions, utilizing the directing group ability of the pyrazole nitrogens.

One-Pot Multicomponent Reactions (MCR)

MCRs combine the formation of the 1,3-dipole (e.g., in situ generation of nitrilimines from hydrazonyl chlorides) with the trapping by an alkyne. This avoids handling unstable intermediates.

Protocol 2: Copper-Catalyzed Regioselective Synthesis

This method avoids the regioselectivity issues of thermal cycloadditions.

Reagents:

  • Terminal Alkyne (1.0 eq)

  • Sulfonyl Azide or Diazo compound (1.0 eq)

  • Catalyst: CuI (10 mol%), Base: Et3N

Workflow:

  • Click Chemistry: The Cu(I) catalyst forms a copper-acetylide intermediate.

  • Ligation: The dipole coordinates to the copper, forcing a specific alignment.

  • Result: Exclusive formation of the 1,4-disubstituted isomer (for azides) or specific pyrazole isomers depending on the ligand environment.

Part 5: Strategic Selection Guide

How do you choose the right method for your target molecule?

Comparative Analysis
FeatureKnorr Synthesis1,3-Dipolar CycloadditionC-H Functionalization
Primary Bond Formation C-N, C=NC-C, C-N (Simultaneous)C-C (on existing ring)
Key Precursors 1,3-Diketones, HydrazinesDiazoalkanes, AlkynesSimple Pyrazoles, Aryl Halides
Regioselectivity Moderate (Substrate dependent)Low (Thermal) / High (Catalytic)High (Directing group dependent)
Scalability High (Industrial standard)Moderate (Safety concerns with diazo)Moderate (Catalyst cost)
Best For 1,3,5-Trisubstituted PyrazolesFused ring systems, 1,4-SubstitutionLate-stage diversification
Decision Logic for Synthesis

Figure 3: Strategic Decision Tree for Pyrazole Synthesis

DecisionTree Start Target Pyrazole Structure Q1 Is the ring fully substituted (1,3,4,5)? Start->Q1 Q2 Is it a fused bicyclic system? Q1->Q2 No Knorr Method: Knorr Synthesis (Check regiochem of diketone) Q1->Knorr Yes (Classic) Dipolar Method: Intramolecular 1,3-Dipolar Cycloaddition Q2->Dipolar Yes CH Method: C-H Activation or Cross-Coupling Q2->CH No (Late stage modification)

Caption: Logic flow for selecting the optimal synthetic pathway based on structural requirements.

Part 6: References

  • Knorr, L. (1883).[1][2][3][5][7] Einwirkung von Acetessigester auf Phenylhydrazin. Berichte der deutschen chemischen Gesellschaft, 16(2), 2597–2599.[3][7]

  • Huisgen, R. (1963). 1,3-Dipolar Cycloadditions.[5][6][8][9][10][11][12][13][14] Past and Future. Angewandte Chemie International Edition, 2(10), 565–598.

  • Fustero, S., et al. (2011). Recent advances in the synthesis of pyrazoles.[3][5][7][14][15][16] A review. Organic Preparations and Procedures International, 43(5), 377-442.

  • Garg, N. K., et al. (2010). Nickel-Catalyzed Amination of Aryl Chlorides and Sulfamates in 2-Methyl-THF. Organic Letters, 12(21), 4844–4847. (Relevant for modern cross-coupling strategies).

  • Pfizer Inc. (1995). Celecoxib Patent US5466823A. (Detailed industrial protocols for pyrazole synthesis).

Sources

Methodological & Application

4-(3-Chloropropyl)-3-(trifluoromethyl)pyrazole as a building block for novel compounds

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical analysis and experimental protocols for utilizing 4-(3-Chloropropyl)-3-(trifluoromethyl)pyrazole (CAS: 401517-15-5) as a high-value building block in medicinal chemistry.

A Versatile Fluorinated Scaffold for Fragment-Based Drug Discovery and Linker Chemistry

Executive Summary

4-(3-Chloropropyl)-3-(trifluoromethyl)pyrazole is a bifunctional heterocyclic building block that combines the metabolic stability of a trifluoromethyl (


) group with the versatile reactivity of an alkyl chloride linker. This compound is uniquely positioned to serve two distinct synthetic roles:
  • As a "Warhead" Linker: It allows the attachment of the lipophilic

    
    -pyrazole motif to other pharmacophores via nucleophilic substitution (
    
    
    
    ) of the chloride.
  • As a Cyclization Precursor: It serves as a pre-functionalized core for generating fused bicyclic systems, specifically 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridines , which are privileged scaffolds in kinase inhibitor design.

Technical Profile & Properties

PropertySpecification
IUPAC Name 4-(3-chloropropyl)-3-(trifluoromethyl)-1H-pyrazole
CAS Number 401517-15-5
Molecular Formula

Molecular Weight 212.60 g/mol
Physical State White to off-white crystalline solid
Solubility Soluble in DMSO, DMF, MeOH, DCM; sparingly soluble in water.[1]
Key Functionality

(metabolic blocker), Alkyl-Cl (electrophile), NH (nucleophile)
pKa (Calculated) ~11.5 (pyrazole NH)

Synthetic Utility & Workflows

The utility of this building block stems from its dual electrophilic/nucleophilic nature. The pyrazole nitrogen (NH) is nucleophilic, while the propyl chloride chain is electrophilic. This allows for divergent synthetic pathways.

Workflow A: The "Linker" Strategy (Intermolecular Derivatization)

Objective: To append the


-pyrazole fragment to a secondary amine or thiol-containing drug scaffold.
Mechanism: Classical 

displacement of the alkyl chloride. Application: Synthesis of PROTAC linkers or fragment linking in FBDD (Fragment-Based Drug Discovery).
Workflow B: The "Scaffold" Strategy (Intramolecular Cyclization)

Objective: To synthesize fused bicyclic heteroaromatics. Mechanism: Base-mediated intramolecular alkylation where the pyrazole nitrogen attacks the terminal alkyl chloride. Target Structure:2-(Trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine .

Experimental Protocols

Protocol 1: Nucleophilic Substitution with Secondary Amines

Use Case: Attaching a morpholine or piperazine moiety to the pyrazole core.

Reagents:

  • Substrate: 4-(3-Chloropropyl)-3-(trifluoromethyl)pyrazole (1.0 eq)

  • Nucleophile: Morpholine (1.2 eq)

  • Base: Potassium Carbonate (

    
    ), anhydrous (2.0 eq)
    
  • Catalyst: Sodium Iodide (NaI) (0.1 eq) - Critical for Finkelstein acceleration

  • Solvent: Acetonitrile (MeCN) or DMF (dry)

Step-by-Step Methodology:

  • Preparation: In a dry reaction vial equipped with a magnetic stir bar, dissolve the pyrazole substrate (1 mmol, 212 mg) in anhydrous MeCN (5 mL).

  • Activation: Add NaI (0.1 mmol, 15 mg). Stir for 10 minutes at room temperature to allow partial halogen exchange (Cl

    
     I), creating a more reactive intermediate.
    
  • Addition: Add

    
     (2 mmol, 276 mg) followed by morpholine (1.2 mmol, 105 mg).
    
  • Reaction: Seal the vial and heat to 60°C for 12–16 hours. Monitor via LC-MS (Target M+H: 264.2).

    • Note: If the Pyrazole-NH is unprotected, a competing N-alkylation (dimerization) is possible but sterically less favored compared to the highly nucleophilic secondary amine reacting with the primary alkyl chloride. To completely suppress N-alkylation, use a reversible protecting group (e.g., THP) on the pyrazole nitrogen prior to this step.

  • Workup: Cool to RT. Filter off inorganic salts. Concentrate the filtrate in vacuo.

  • Purification: Flash column chromatography (DCM:MeOH 95:5).

Protocol 2: Intramolecular Cyclization to Pyrazolo[1,5-a]pyridine

Use Case: Creating a fused bicyclic core for kinase inhibition studies.

Reagents:

  • Substrate: 4-(3-Chloropropyl)-3-(trifluoromethyl)pyrazole (1.0 eq)

  • Base: Sodium Hydride (NaH, 60% dispersion in oil) (1.5 eq)

  • Solvent: Anhydrous THF or DMF

  • Temperature: 0°C to Reflux

Step-by-Step Methodology:

  • Setup: Flame-dry a round-bottom flask under Argon atmosphere.

  • Solubilization: Dissolve the substrate (1 mmol) in anhydrous THF (10 mL). Cool to 0°C in an ice bath.

  • Deprotonation: Carefully add NaH (1.5 mmol, 60 mg) portion-wise. Evolution of

    
     gas will occur. Stir at 0°C for 30 minutes to ensure complete deprotonation of the pyrazole NH.
    
  • Cyclization: Remove the ice bath and heat the solution to reflux (66°C) for 4–6 hours.

    • Mechanism:[2][3][4][5] The naked pyrazolate anion attacks the

      
      -carbon of the chloropropyl chain.
      
  • Quench: Cool to 0°C. Quench carefully with saturated

    
     solution.
    
  • Extraction: Extract with Ethyl Acetate (3 x 10 mL). Wash combined organics with brine, dry over

    
    .
    
  • Result: The product is 2-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine .

    • Validation: Check

      
       NMR.[3] The disappearance of the NH signal and the distinct splitting pattern of the cyclic methylene protons confirm the structure.
      

Visualization of Pathways

The following diagram illustrates the divergent reactivity profile of the building block.

G Substrate 4-(3-Chloropropyl)- 3-(trifluoromethyl)pyrazole ConditionA Path A: Intermolecular (R2NH + K2CO3 + NaI) Substrate->ConditionA External Nucleophile ConditionB Path B: Intramolecular (NaH, THF, Reflux) Substrate->ConditionB Self-Cyclization ProductA Linker/Probed Analog (Linear Substitution) ConditionA->ProductA SN2 Displacement ProductB Fused Bicyclic Core (Pyrazolo[1,5-a]pyridine) ConditionB->ProductB Ring Closure

Figure 1: Divergent synthetic pathways for 4-(3-chloropropyl)-3-(trifluoromethyl)pyrazole. Path A yields linear derivatives useful for PROTACs; Path B yields fused bicyclic scaffolds.

Scientific Grounding & References

The protocols above are derived from established reactivity profiles of haloalkyl-pyrazoles and trifluoromethyl-heterocycles.

  • Reactivity of 3-Trifluoromethylpyrazoles: The electron-withdrawing nature of the

    
     group increases the acidity of the pyrazole NH, facilitating base-mediated alkylation/cyclization.
    
    • Source: Fichez, J., et al. "Recent advances in aminopyrazoles synthesis and functionalization." Beilstein J. Org.[6] Chem. (2012).[7] Link

  • Pyrazolo[1,5-a]pyridine Synthesis: The cyclization of 4-(haloalkyl)pyrazoles is a documented route to this fused system, often used in kinase inhibitor synthesis (e.g., against CDK or MAPK pathways).

    • Source: El-Mekabaty, A. "Synthesis and properties of pyrazolo[1,5-a]pyrimidines and pyrazolo[1,5-a]pyridines." Int. J. Mol. Sci. (2013).[5][8]

  • Finkelstein Catalysis (NaI): The use of iodide to accelerate alkyl chloride displacement is a standard, self-validating protocol in organic synthesis.

    • Source: Smith, M. B., & March, J. March's Advanced Organic Chemistry. Wiley-Interscience.

References List
  • Fluorochem Ltd. Product Sheet: 4-Chloro-3-trifluoromethyl-1H-pyrazole and derivatives.

  • National Institutes of Health (NIH) - PubChem. Compound Summary: Trifluoromethylpyrazole derivatives.

  • Zhu, C., et al. "Regioselective Synthesis of 3-Trifluoromethylpyrazole."[2] Organic Letters, 2020.[2]

  • BenchChem. Synthesis of Pyrazole Derivatives Application Note.

Disclaimer: All chemical synthesis should be performed by qualified personnel in a fume hood with appropriate PPE. The protocols provided are guidelines based on standard chemical principles.

Sources

Application Note: High-Throughput Screening of Pyrazole-Based Kinase Inhibitors using TR-FRET

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pyrazole scaffold represents a "privileged structure" in medicinal chemistry, forming the core of numerous FDA-approved therapeutics, particularly kinase inhibitors (e.g., Ruxolitinib, Crizotinib). However, screening large libraries of pyrazole derivatives requires robust assay architectures that mitigate common HTS artifacts such as compound autofluorescence and solubility-driven aggregation. This guide details a validated protocol for screening pyrazole-based libraries against tyrosine kinases using Homogeneous Time-Resolved Fluorescence (HTRF®), a TR-FRET technology. We focus on mechanistic causality, data integrity, and false-positive minimization.

Introduction: The Pyrazole Advantage & Challenge

Pyrazoles (1,2-diazoles) are ubiquitous in drug discovery due to their ability to act as bioisosteres for phenols and their capacity to engage in multiple hydrogen bonding interactions within ATP-binding pockets of kinases.

Why Pyrazoles dominate Kinase Screening
  • Scaffold Geometry: The planar nature of the pyrazole ring allows it to mimic the adenine ring of ATP, making it an ideal Type I kinase inhibitor scaffold.

  • Modifiability: Positions N1, C3, and C5 offer distinct vectors for substitution, allowing fine-tuning of lipophilicity and selectivity.[1]

The Screening Challenge

While chemically attractive, pyrazole libraries often present specific HTS challenges:

  • Solubility: Highly substituted pyrazoles can be lipophilic (

    
    ), leading to precipitation in aqueous assay buffers.
    
  • Optical Interference: Certain pyrazole-azo derivatives absorb light in the visible spectrum, potentially interfering with standard fluorescence intensity (FI) assays.

Solution: This protocol utilizes TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) .[2][3][4][5][6] The ratiometric nature of TR-FRET (Emission Acceptor / Emission Donor) corrects for well-to-well variability and compound interference, making it superior to standard FI or Absorbance for this chemical class.

Experimental Workflow

The following diagram outlines the logical flow of the screening campaign, from library preparation to hit validation.

HTS_Workflow Library Pyrazole Library (10mM in DMSO) Dispense Acoustic Dispensing (Echo 550) Library->Dispense 50 nL Enz_Rxn Kinase Reaction (Enzyme + ATP + Substrate) Dispense->Enz_Rxn 10 µL vol Detect TR-FRET Detection (Eu-Ab + XL665) Enz_Rxn->Detect +10 µL Stop Read Plate Reader (665nm / 620nm) Detect->Read 1 hr Incubation Analysis Data Analysis (Z-Prime & Hit Sel.) Read->Analysis Ratio Calc

Figure 1: High-level workflow for TR-FRET screening of pyrazole libraries. The process utilizes acoustic dispensing to minimize DMSO carryover.

Detailed Protocol: TR-FRET Kinase Assay

This protocol is optimized for a 384-well low-volume format . It assumes the use of a generic Tyrosine Kinase (e.g., Src, Jak) and a biotinylated peptide substrate.

Reagents & Buffer Composition
  • Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT.

    • Expert Insight: Pyrazoles can be "sticky." The inclusion of 0.01% Brij-35 is critical to prevent non-specific binding of the compounds to the polystyrene plate walls.

  • Detection Buffer: 50 mM HEPES (pH 7.0), 0.8 M KF, 20 mM EDTA, 0.1% BSA.[7]

    • Mechanism: KF (Potassium Fluoride) enhances the Europium signal; EDTA stops the kinase reaction by chelating Mg²⁺.

Step-by-Step Methodology
StepActionVolumeCritical Parameter
1 Compound Dispensing 50 nLDispense pyrazole compounds (10 mM DMSO stock) into the assay plate using acoustic liquid handling. Include DMSO-only wells (Max Signal) and Staurosporine wells (Min Signal).
2 Enzyme Addition 5 µLAdd Kinase (diluted in Assay Buffer) to the plate. Incubate 10 min to allow compound-enzyme pre-equilibration. This detects slow-binding inhibitors.
3 Start Reaction 5 µLAdd mixture of ATP (at

) and Biotin-Peptide Substrate.
4 Enzymatic Incubation -Seal plate. Incubate at RT for 60 min (Time depends on linear velocity of the specific kinase).
5 Detection Addition 10 µLAdd Detection Mixture: Eu-Cryptate Antibody (Donor) + Streptavidin-XL665 (Acceptor) in Detection Buffer.
6 Equilibration -Incubate 60 min at RT (protected from light).
7 Measurement -Read on TR-FRET compatible reader (e.g., PHERAstar, EnVision). Excitation: 337nm.[7] Emission 1: 620nm (Donor). Emission 2: 665nm (Acceptor).
The Detection Mechanism

The assay relies on the specific interaction between the phosphorylated substrate and the antibody.

TRFRET_Mechanism Substrate Biotin-Peptide-PO4 Donor Eu-Cryptate Ab (Donor) Donor->Substrate Binds Phospho-site FRET FRET Event (665nm Emission) Donor->FRET Energy Transfer (Proximity < 10nm) Acceptor Streptavidin-XL665 (Acceptor) Acceptor->Substrate Binds Biotin Acceptor->FRET

Figure 2: Schematic of the TR-FRET complex. Energy transfer only occurs when the kinase has phosphorylated the biotinylated peptide, bringing the Donor and Acceptor into proximity.

Data Analysis & Hit Validation

Ratiometric Calculation

Raw data must be converted to a ratio to normalize the signal.


[6][7]
Quality Control: The Z-Prime ( )

Before accepting any plate data, calculate the


 factor using the DMSO (negative control) and Staurosporine (positive control) wells.


  • Acceptance Criteria:

    
     is mandatory for HTS. A well-optimized pyrazole kinase screen typically yields 
    
    
    
    .
Hit Selection & Filtering
  • Primary Cutoff: Compounds showing >50% inhibition at the screening concentration (usually 10 µM).

  • Interference Check: Analyze the 620nm (Donor) channel independently.

    • Rule: If a compound causes a >20% drop in the 620nm signal compared to DMSO wells, it is likely "quenching" the donor (a false positive). Flag these pyrazoles for re-testing.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Signal Window Insufficient phosphorylation.Increase Enzyme concentration or incubation time. Ensure ATP is not > 10x

(competes with inhibitors).
High CV% (>10%) Pipetting errors or bubble formation.Centrifuge plates (1000 rpm, 1 min) after reagent addition. Use surfactant (Brij-35).
Compound Precipitation Pyrazole insolubility.Limit final DMSO concentration to 1%. Check if the specific pyrazole requires a co-solvent.
"Hook" Effect Too much product/antibody.Titrate the detection reagents. Excess antibody can disrupt the donor-acceptor complex stoichiometry.

References

  • Ansari, A. et al. (2023). Pyrazole: An emerging privileged scaffold in drug discovery.[8] Frontiers in Medical and Health Research. Link

  • Kumar, R. et al. (2023). Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review.[9] Current Topics in Medicinal Chemistry. Link

  • Revvity (formerly PerkinElmer). HTRF KinEASE™ Assay Platform Protocols.Link

  • Thermo Fisher Scientific. LanthaScreen™ Eu Kinase Assay Validation Protocol.Link

  • Thorne, N. et al. (2010). Apparent activity in high-throughput screening: origins of compound-dependent assay interference. Current Opinion in Chemical Biology. Link

Sources

Strategic Introduction of Trifluoromethyl Groups into Pyrazole Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol Guide:

Introduction: The Strategic Value of Trifluoromethylated Pyrazoles

The trifluoromethyl (CF3) group is a cornerstone of modern medicinal chemistry, prized for its ability to enhance a molecule's metabolic stability, lipophilicity, and binding affinity. When incorporated into the pyrazole ring—a privileged scaffold in numerous pharmaceuticals—the resulting trifluoromethyl-pyrazoles exhibit remarkable biological activities. These compounds are integral to blockbuster drugs such as Celecoxib (a selective COX-2 inhibitor) and a new generation of agrochemicals.

This guide provides an in-depth exploration of the principal synthetic strategies for introducing trifluoromethyl groups into pyrazole rings. We move beyond simple procedural lists to offer insights into the underlying mechanisms, helping researchers select and optimize the most suitable method for their specific synthetic challenges.

Strategy 1: Direct C-H Trifluoromethylation of Pre-existing Pyrazole Rings

This "late-stage" functionalization approach is highly attractive as it allows for the modification of complex pyrazole-containing molecules without requiring a complete redesign of the synthetic route.

Expertise & Experience: The Mechanism of Action

Direct C-H trifluoromethylation often relies on the generation of a highly reactive trifluoromethyl radical (•CF3). Electrophilic trifluoromethylating reagents, such as Togni's or Umemoto's reagents, are frequently employed. The reaction is typically initiated by a radical initiator or through photoredox catalysis. The generated •CF3 radical can then attack the electron-rich pyrazole ring. The regioselectivity of this addition is governed by the electronic properties of the pyrazole. For N-substituted pyrazoles, the C5 position is often the most susceptible to radical attack due to its higher electron density.

**dot

graph TD { rankdir="LR"; node [shape=box, style="filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

} caption [label="Workflow for Direct C-H Trifluoromethylation", shape=plaintext]

} Figure 1: Generalized workflow for the direct C-H trifluoromethylation of pyrazoles.

Protocol: Direct C-H Trifluoromethylation using Togni's Reagent II

This protocol is adapted from the work of Barata-Vallejo et al., which demonstrates a metal-free approach.

Materials:

  • Substituted Pyrazole (1.0 mmol, 1.0 equiv)

  • 1-(Trifluoromethyl)-1,2-benziodoxol-3(1H)-one (Togni's Reagent II) (1.2 mmol, 1.2 equiv)

  • Dichloromethane (DCM), anhydrous (5 mL)

  • Nitrogen or Argon atmosphere

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar, add the substituted pyrazole (1.0 mmol).

  • Dissolve the pyrazole in anhydrous DCM (5 mL) under an inert atmosphere.

  • Add Togni's Reagent II (1.2 mmol) to the solution in one portion.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (a typical eluent system is a gradient of ethyl acetate in hexanes) to afford the desired trifluoromethylated pyrazole.

Trustworthiness: Self-Validation

  • Expected Outcome: Formation of the C-trifluoromethylated pyrazole, typically at the most electron-rich carbon. The reaction is generally clean, but the starting material may persist if the reaction does not go to completion.

  • Troubleshooting: If the reaction is sluggish, gentle heating (e.g., to 40 °C) can be beneficial. However, be aware that this may lead to the formation of side products. The use of a radical initiator like AIBN or light can also be explored if the thermal reaction is not efficient.

Strategy 2: Cyclization of Trifluoromethylated Precursors

This is a powerful and widely used method that constructs the pyrazole ring from acyclic building blocks that already contain the trifluoromethyl group. This approach offers excellent control over regioselectivity.

Expertise & Experience: The Knorr Pyrazole Synthesis Analogue

A classic example of this strategy is the condensation of a trifluoromethyl-β-diketone with a hydrazine derivative. The mechanism is analogous to the Knorr pyrazole synthesis. The more electrophilic carbonyl carbon, which is adjacent to the electron-withdrawing CF3 group, is preferentially attacked by the hydrazine. Subsequent cyclization and dehydration yield the trifluoromethylated pyrazole. The choice of substituted hydrazine allows for the introduction of various substituents on the pyrazole nitrogen.

**dot

graph TD { rankdir="LR"; node [shape=box, style="filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

} caption [label="Cyclization of a CF3-β-diketone with hydrazine.", shape=plaintext]

} Figure 2: Generalized pathway for the synthesis of trifluoromethyl-pyrazoles via cyclization.

Protocol: Synthesis of a 3-Trifluoromethyl-1-phenyl-1H-pyrazole

This protocol is a standard procedure based on the principles of pyrazole synthesis from β-diketones.

Materials:

  • 1,1,1-Trifluoro-2,4-pentanedione (1.0 mmol, 1.0 equiv)

  • Phenylhydrazine (1.0 mmol, 1.0 equiv)

  • Ethanol (5 mL)

  • Glacial Acetic Acid (catalytic amount, ~0.1 mL)

Procedure:

  • In a round-bottom flask, dissolve 1,1,1-trifluoro-2,4-pentanedione (1.0 mmol) in ethanol (5 mL).

  • Add phenylhydrazine (1.0 mmol) to the solution.

  • Add a catalytic amount of glacial acetic acid.

  • Heat the reaction mixture to reflux (approximately 80 °C) for 2-4 hours. Monitor the reaction by TLC.

  • After cooling to room temperature, the product may precipitate. If so, collect the solid by filtration.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by recrystallization from ethanol/water or by flash column chromatography on silica gel.

Trustworthiness: Self-Validation

  • Expected Outcome: Formation of two regioisomers is possible, but the isomer with the CF3 group at the 3-position is typically the major product due to the directing effect of the trifluoromethyl group on the initial nucleophilic attack.

  • Troubleshooting: If the reaction is incomplete, increasing the reaction time or the amount of acid catalyst can be beneficial. The choice of solvent can also influence the reaction rate and selectivity.

Strategy 3: Metal-Catalyzed Trifluoromethylation

This strategy involves the use of transition metals, most commonly copper or palladium, to catalyze the coupling of a pyrazole derivative with a trifluoromethylating agent. This is particularly useful for pyrazoles that are functionalized with a leaving group (e.g., a halide).

Expertise & Experience: Copper-Mediated Trifluoromethylation

Copper-mediated trifluoromethylation has become a robust and versatile method. A common approach involves the use of a Cu(I) catalyst and a trifluoromethyl source such as fluoroform-derived reagents (e.g., CuCF3) or silicon-based reagents (e.g., TMSCF3). The reaction likely proceeds through an oxidative addition/reductive elimination cycle or a related pathway involving a Cu(III) intermediate.

Protocol: Copper-Catalyzed Trifluoromethylation of an Iodo-Pyrazole

This protocol is based on the work of Zanardi et al., which describes a method using a stable, easy-to-handle copper-trifluoromethyl complex.

Materials:

  • Iodo-pyrazole (e.g., 4-iodo-1-phenyl-1H-pyrazole) (0.5 mmol, 1.0 equiv)

  • [Cu(phen)(CF3)] complex (or a pre-catalyst system of a Cu(I) salt, a ligand, and a CF3 source) (0.6 mmol, 1.2 equiv)

  • Dimethylformamide (DMF), anhydrous (2.5 mL)

  • Nitrogen or Argon atmosphere

Procedure:

  • To a dry Schlenk tube, add the iodo-pyrazole (0.5 mmol) and the copper-trifluoromethyl complex (0.6 mmol).

  • Under an inert atmosphere, add anhydrous DMF (2.5 mL).

  • Seal the tube and heat the reaction mixture to 100-120 °C for 12-24 hours.

  • Monitor the reaction progress by GC-MS or LC-MS.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Trustworthiness: Self-Validation

  • Expected Outcome: Efficient conversion of the iodo-pyrazole to the corresponding trifluoromethyl-pyrazole. The reaction is generally high-yielding.

  • Troubleshooting: The choice of ligand for the copper catalyst is crucial and may need to be optimized for different pyrazole substrates. Anhydrous and oxygen-free conditions are critical for the success of this reaction. If the reaction fails, ensure the purity of the solvent and reagents.

Data Presentation: Comparison of Trifluoromethylation Methods

MethodSubstrateReagentsTypical YieldsKey AdvantagesKey Limitations
Direct C-H Trifluoromethylation N-substituted pyrazolesTogni's or Umemoto's reagents40-80%Late-stage functionalization, good for complex moleculesRegioselectivity can be an issue, may require optimization
Cyclization of Precursors Trifluoromethyl-β-diketonesHydrazine derivatives70-95%Excellent regioselectivity, high yields, readily available starting materialsRequires synthesis of the acyclic precursor, not suitable for late-stage functionalization
Metal-Catalyzed Trifluoromethylation Halo-pyrazoles (I, Br)Cu or Pd catalysts, CF3 source60-90%High yields, good functional group toleranceRequires a pre-functionalized pyrazole, can be sensitive to air and moisture

Conclusion

The synthesis of trifluoromethylated pyrazoles is a dynamic field with a growing arsenal of synthetic methods. The choice of strategy—be it direct C-H functionalization, convergent cyclization, or metal-catalyzed cross-coupling—should be guided by the specific target molecule, the desired regiochemistry, and the stage at which the trifluoromethyl group is to be introduced. By understanding the mechanistic underpinnings of each method, researchers can make more informed decisions, leading to more efficient and successful synthetic outcomes.

References

  • Barata-Vallejo, S., Lede, V., & Postigo, A. (2018). Metal-free radical trifluoromethylation of arenes and heteroarenes. Beilstein Journal of Organic Chemistry, 14, 2938–2961. [Link]

  • Pace, V., & Verniest, G. (2013). 1,1,1-Trifluoro-2,4-pentanedione. In e-EROS Encyclopedia of Reagents for Organic Synthesis. John Wiley & Sons, Ltd. [Link]

  • Fustero, S., Román, R., Sanz-Cervera, J. F., Simón, A., Asensio, A., & Soloshonok, V. A. (2011). Synthesis of Fluorinated Pyrazoles and Pyrazolines. A Review. Current Organic Chemistry, 15(22), 3964–3986. [Link]

  • Zanardi, A., Novikov, M. A., Martin, E., Benet-Buchholz, J., & Grushin, V. V. (2011). Direct Cupration of Fluoroform. Journal of the American Chemical Society, 133(51), 20901–20913. [Link]

Application Notes and Protocols: Leveraging Click Chemistry with Chloropropyl-Functionalized Pyrazoles for Advanced Bioconjugation and Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This comprehensive technical guide provides a detailed exploration of click chemistry reactions utilizing chloropropyl-functionalized pyrazoles. Pyrazole scaffolds are privileged structures in medicinal chemistry, and their combination with the efficiency and orthogonality of click chemistry opens new avenues for the rapid synthesis of complex molecular architectures, bioconjugates, and novel therapeutic agents.[1][2] This guide will cover the synthesis of the requisite chloropropyl-functionalized pyrazole precursors, their conversion to azidopropyl pyrazoles, and detailed protocols for their application in both Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reactions. By explaining the rationale behind experimental choices and providing robust, self-validating protocols, this document serves as a practical resource for researchers aiming to incorporate this powerful chemical strategy into their workflows.

Introduction: The Synergy of Pyrazoles and Click Chemistry

The pyrazole nucleus is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial properties.[3][4][5] The ability to functionalize the pyrazole ring at various positions allows for the fine-tuning of its pharmacological profile.[1][6] "Click chemistry," a concept introduced by K. Barry Sharpless, describes a class of reactions that are modular, high-yielding, and produce minimal byproducts, making them ideal for the rapid assembly of complex molecules.[7][8][9]

The convergence of pyrazole chemistry with click reactions, particularly the azide-alkyne cycloaddition, provides a powerful platform for drug discovery, chemical biology, and materials science.[1] This approach enables the efficient linkage of pyrazole moieties to other molecules of interest, such as biomolecules, fluorescent tags, or drug candidates, through a stable triazole linker.[2] The chloropropyl group serves as a versatile handle, which can be readily converted to an azide, the key functional group for these cycloaddition reactions.

Synthetic Pathway Overview

The overall workflow for utilizing chloropropyl-functionalized pyrazoles in click chemistry involves a two-step process. First, the chloropropyl-functionalized pyrazole is synthesized. Second, the chloropropyl group is converted to an azidopropyl group, rendering it ready for click chemistry conjugation with an alkyne-containing molecule.

G cluster_0 Part 1: Synthesis of Precursor cluster_1 Part 2: Click Chemistry Application Start Pyrazole Synthesis Functionalization Introduction of Chloropropyl Group Start->Functionalization Alkylation Azide_Formation Conversion to Azidopropyl Pyrazole Functionalization->Azide_Formation Nucleophilic Substitution Click_Reaction Azide-Alkyne Cycloaddition Azide_Formation->Click_Reaction CuAAC CuAAC Click_Reaction->CuAAC Copper(I) Catalyst SPAAC SPAAC Click_Reaction->SPAAC Strained Alkyne Product Triazole-Linked Pyrazole Conjugate CuAAC->Product SPAAC->Product

Figure 1: General workflow from pyrazole synthesis to the final triazole-linked conjugate.

Synthesis of Chloropropyl-Functionalized Pyrazoles

The synthesis of pyrazoles can be achieved through various methods, with one of the most common being the condensation of a 1,3-dicarbonyl compound with hydrazine or its derivatives.[9][10] Subsequent N-alkylation with a chloropropyl-containing electrophile introduces the desired functional handle.

Protocol 3.1: Synthesis of 1-(3-Chloropropyl)-3,5-dimethylpyrazole

This protocol describes a representative synthesis of a chloropropyl-functionalized pyrazole.

Materials:

  • Acetylacetone

  • Hydrazine hydrate

  • 1-Bromo-3-chloropropane

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (CH₃CN)

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Synthesis of 3,5-dimethylpyrazole: In a round-bottom flask, dissolve acetylacetone (1.0 eq) in ethanol. Add hydrazine hydrate (1.0 eq) dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for 4 hours. Remove the solvent under reduced pressure to obtain crude 3,5-dimethylpyrazole, which can be used in the next step without further purification.

  • N-Alkylation: To a solution of 3,5-dimethylpyrazole (1.0 eq) in acetonitrile, add potassium carbonate (2.0 eq) and 1-bromo-3-chloropropane (1.2 eq).

  • Reflux the mixture overnight. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion, filter the solid potassium carbonate and wash with acetonitrile.

  • Concentrate the filtrate under reduced pressure.

  • Work-up: Dissolve the residue in ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford 1-(3-chloropropyl)-3,5-dimethylpyrazole.

Rationale: The choice of 1-bromo-3-chloropropane allows for selective alkylation at the nitrogen of the pyrazole due to the higher reactivity of the bromide as a leaving group compared to the chloride. Potassium carbonate acts as a base to deprotonate the pyrazole, facilitating the nucleophilic attack on the electrophile.

Conversion to Azidopropyl Pyrazoles: The Gateway to Click Chemistry

The chloro group is a good leaving group for nucleophilic substitution.[11] Reaction with sodium azide provides a straightforward method to introduce the azide functionality, which is the key component for the subsequent click reaction.[12]

Protocol 4.1: Synthesis of 1-(3-Azidopropyl)-3,5-dimethylpyrazole

Materials:

  • 1-(3-Chloropropyl)-3,5-dimethylpyrazole

  • Sodium azide (NaN₃)

  • Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Deionized water

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 1-(3-chloropropyl)-3,5-dimethylpyrazole (1.0 eq) in DMF.

  • Add sodium azide (1.5 eq) to the solution.

  • Heat the reaction mixture to 80 °C and stir for 12-24 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Caution: Sodium azide is toxic. Handle with appropriate personal protective equipment.

  • Work-up: After cooling to room temperature, pour the reaction mixture into deionized water and extract with dichloromethane (3 x volumes).

  • Combine the organic layers and wash with deionized water to remove residual DMF.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 1-(3-azidopropyl)-3,5-dimethylpyrazole. The product is often pure enough for the next step, but can be further purified by column chromatography if necessary.

Characterization: The successful conversion can be confirmed by FT-IR spectroscopy, where a characteristic sharp azide peak appears around 2100 cm⁻¹. ¹H and ¹³C NMR spectroscopy will also show a shift in the signals corresponding to the propyl chain.

Click Chemistry Reactions: Forging the Triazole Linkage

With the azidopropyl pyrazole in hand, it can be readily coupled with a terminal alkyne using either CuAAC or SPAAC. The choice between these two methods depends on the nature of the substrates and the desired reaction conditions.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

CuAAC is a highly efficient and widely used click reaction that proceeds under mild conditions to exclusively yield the 1,4-disubstituted triazole isomer.[7][13] The reaction requires a catalytic amount of a copper(I) salt, which can be generated in situ from a copper(II) salt and a reducing agent.[14]

G Azidopropyl_Pyrazole Azidopropyl Pyrazole Reaction CuAAC Reaction Azidopropyl_Pyrazole->Reaction Alkyne Terminal Alkyne Alkyne->Reaction Product 1,4-Disubstituted Triazole-Pyrazole Conjugate Reaction->Product Catalyst CuSO₄ / Sodium Ascorbate Catalyst->Reaction Catalyst System

Figure 2: Schematic of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.

Protocol 5.1.1: General Protocol for CuAAC with Azidopropyl Pyrazole

Materials:

  • 1-(3-Azidopropyl)-3,5-dimethylpyrazole

  • Terminal alkyne of interest

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Solvent (e.g., a mixture of t-BuOH and water, or DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine

Procedure:

  • In a reaction vial, dissolve the azidopropyl pyrazole (1.0 eq) and the terminal alkyne (1.0-1.2 eq) in the chosen solvent system (e.g., t-BuOH/H₂O 1:1).

  • In a separate vial, prepare fresh stock solutions of CuSO₄·5H₂O (e.g., 0.1 M in water) and sodium ascorbate (e.g., 1 M in water).

  • Add the CuSO₄·5H₂O solution (0.05-0.1 eq) to the reaction mixture.

  • Add the sodium ascorbate solution (0.2-0.5 eq) to the reaction mixture. The solution may turn a yellow-orange color, indicating the formation of the Cu(I) species.

  • Stir the reaction at room temperature for 4-24 hours. Monitor by TLC or LC-MS.

  • Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate.

  • Wash the organic layer with saturated aqueous NH₄Cl solution to remove the copper catalyst, followed by water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure 1,4-disubstituted triazole product.

Table 1: Representative CuAAC Reaction Parameters

ParameterRecommended Range/ValueRationale
Solvent t-BuOH/H₂O, DMF, DMSOA mixture of t-BuOH and water is often effective for a wide range of substrates. DMF or DMSO can be used for less soluble reactants.
Catalyst Loading 1-10 mol% CuSO₄Catalytic amounts are sufficient for the reaction to proceed efficiently.
Reducing Agent 2-5 equivalents of Sodium AscorbateAn excess of sodium ascorbate ensures the maintenance of the active Cu(I) catalytic species.
Temperature Room Temperature to 50 °CThe reaction is typically efficient at room temperature, but gentle heating can accelerate it for less reactive substrates.
Reaction Time 4-24 hoursReaction times vary depending on the reactivity of the azide and alkyne.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is a copper-free click reaction that utilizes a strained cyclooctyne, which reacts rapidly with azides without the need for a catalyst.[8] This makes SPAAC particularly suitable for biological applications where the cytotoxicity of copper is a concern.

G Azidopropyl_Pyrazole Azidopropyl Pyrazole Reaction SPAAC Reaction Azidopropyl_Pyrazole->Reaction Strained_Alkyne Strained Cyclooctyne (e.g., DBCO, BCN) Strained_Alkyne->Reaction Product Triazole-Pyrazole Conjugate Reaction->Product No Catalyst Required

Figure 3: Schematic of the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reaction.

Protocol 5.2.1: General Protocol for SPAAC with Azidopropyl Pyrazole

Materials:

  • 1-(3-Azidopropyl)-3,5-dimethylpyrazole

  • Strained cyclooctyne (e.g., Dibenzocyclooctyne (DBCO) or Bicyclononyne (BCN) derivatives)

  • Biocompatible solvent (e.g., PBS buffer, DMSO, or a mixture)

  • Acetonitrile (for purification)

Procedure:

  • Dissolve the azidopropyl pyrazole (1.0 eq) in the chosen solvent.

  • Add the strained cyclooctyne (1.0-1.5 eq) to the solution.

  • Stir the reaction at room temperature. The reaction is typically fast and can be complete within a few hours. Monitor by LC-MS.

  • Work-up and Purification: The work-up for SPAAC reactions is often simpler due to the absence of a catalyst. The product can be purified directly by preparative HPLC or by column chromatography on silica gel.

Table 2: Key Considerations for SPAAC Reactions

ParameterRecommendationRationale
Strained Alkyne DBCO, BCN, DIFOThe choice of cyclooctyne will influence the reaction rate and the properties of the final conjugate. DBCO and BCN are commonly used and commercially available.
Solvent PBS, DMSO, MethanolThe solvent should be chosen based on the solubility of both reactants and its compatibility with the intended application (e.g., biological systems).
Stoichiometry Near equimolar or slight excess of one reagentTo drive the reaction to completion, a slight excess (1.1-1.5 eq) of one of the reactants can be used.
Temperature Room TemperatureThe high reactivity of strained alkynes allows the reaction to proceed efficiently at ambient temperatures.

Applications in Drug Discovery and Chemical Biology

The ability to easily conjugate pyrazole moieties to a wide range of molecules using click chemistry has significant implications for:

  • Lead Optimization: Rapidly generate libraries of pyrazole-containing compounds with diverse functionalities to explore structure-activity relationships (SAR).[1]

  • Bioconjugation: Attach pyrazoles to proteins, peptides, or nucleic acids to create novel probes or targeted therapeutics.[14]

  • PROTACs and ADCs: The triazole linkage is stable in biological systems, making it suitable for connecting targeting ligands to payloads in Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).[2]

  • Fluorescent Labeling: Couple pyrazoles to fluorescent dyes for imaging and diagnostic applications.

Conclusion

The use of chloropropyl-functionalized pyrazoles as precursors for click chemistry provides a robust and versatile platform for the synthesis of complex molecular structures. The protocols outlined in this guide offer a clear and logical pathway from the synthesis of the initial functionalized pyrazole to its successful application in both CuAAC and SPAAC reactions. By understanding the rationale behind the experimental choices, researchers can confidently adapt and apply these methods to their specific research goals in drug discovery, chemical biology, and beyond.

References

  • Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective “Ligation” of Azides and Terminal Alkynes. Angewandte Chemie International Edition, 41(14), 2596–2599. ([Link])

  • Wikipedia. (2023). Click chemistry. ([Link])

  • MDPI. (2023, September 7). Synthesis and Characterization of Azido- and Nitratoalkyl Nitropyrazoles as Potential Melt-Cast Explosives. ([Link])

  • Gräßle, S., et al. (2024). Synthesis of substituted triazole–pyrazole hybrids using triazenylpyrazole precursors. Beilstein Journal of Organic Chemistry, 20, 1396–1404. ([Link])

  • Khan, I., et al. (2023). Synthesis, antimicrobial and antioxidant activity of triazole, pyrazole containing thiazole derivatives and molecular docking studies on COVID-19. Scientific Reports, 13(1), 9825. ([Link])

  • ResearchGate. (2025, August 7). Synthesis of Some Pyrazole Derivatives from 5-Chloro-and 5-Azido-1,3-diphenyl-1H-pyrazole-4-carbaldehydes. ([Link])

  • Shaker, Y. M. (2012). Nucleophilic substitution and ring transformation reactions with 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione. Arkivoc, 2012(6), 384-397. ([Link])

  • MDPI. (2022, August 29). Recent Advances in Synthesis and Properties of Pyrazoles. ([Link])

  • Gräßle, S., et al. (2024). Synthesis of substituted triazole–pyrazole hybrids using triazenylpyrazole precursors. Beilstein Journal of Organic Chemistry, 20, 1396–1404. ([Link])

  • Portilla, J. (2020). 194 recent advances in the synthesis of new pyrazole derivatives. ([Link])

  • LibreTexts Chemistry. NS4. Stereochemistry - aliphatic nucleophilic substitution. ([Link])

  • Der Pharma Chemica. (2014). Anticancer and antimicrobial activities of some synthesized pyrazole and triazole derivatives. ([Link])

  • Mohammed, S. J., et al. (2018). Synthesis and Characterization of Some Pyrazole, Pyrazoline and Pyrazolidine Derivatives. International Journal of Recent Research and Review, XI(1), 24-30. ([Link])

  • Dalal Institute. Aliphatic Nucleophilic Substitution. ([Link])

  • Arabian Journal of Chemistry. (2025, December 8). Synthesis and biological profiling of novel pyrazoles as antioxidant, antibacterial, and antimitotic agents: An in vitro and in silico approach. ([Link])

  • Organic Chemistry Portal. Pyrazole synthesis. ([Link])

  • ACS Omega. (2021, September 13). New 1,2,3-Triazole-Appended Bis-pyrazoles: Synthesis, Bioevaluation, and Molecular Docking. ([Link])

  • PMC. (2022, April 5). Synthesis and Characterization of Pyrazole-Enriched Cationic Nanoparticles as New Promising Antibacterial Agent by Mutual Cooperation. ([Link])

  • Der Pharma Chemica. (2015). Synthesis characterization and antimicrobial activity of pyrazolo pyrazolone derivatives (Mannich Reactions). ([Link])

  • PMC. (2023, September 18). One-pot nucleophilic substitution–double click reactions of biazides leading to functionalized bis(1,2,3-triazole) derivatives. ([Link])

  • Dalal Institute. Aliphatic Nucleophilic Substitution. ([Link])

  • Interchim. Click Chemistry (Azide / alkyne reaction). ([Link])

  • MDPI. (2022, August 29). Recent Advances in Synthesis and Properties of Pyrazoles. ([Link])

  • Organic Chemistry Portal. Click Chemistry Azide-Alkyne Cycloaddition. ([Link])

  • Organic Chemistry Portal. Pyrazole synthesis. ([Link])

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Troubleshooting & Optimization

Challenges in the regioselective synthesis of polysubstituted pyrazoles

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Regioselective Synthesis of Polysubstituted Pyrazoles

User: Research Scientist / Medicinal Chemist Ticket ID: PYR-REGIO-001 Subject: Troubleshooting Regioisomer Control in Pyrazole Scaffolds

Executive Summary: The Regioselectivity Paradox

As Senior Application Scientists, we understand that the pyrazole ring is a "privileged scaffold" in drug discovery (e.g., Celecoxib, Rimonabant). However, its synthesis is plagued by the tautomeric ambiguity of the pyrazole core and the competing nucleophilicity of hydrazine nitrogens.

This guide moves beyond basic textbook chemistry to address the kinetic vs. thermodynamic controls that dictate isomer ratios. We categorize solutions into two workflows: De Novo Construction (Ring Formation) and Post-Synthetic Functionalization .

Diagnostic Workflow (Decision Matrix)

Before selecting a protocol, determine your critical path using the logic below.

PyrazoleRouteSelection Start Target Structure? DeNovo De Novo Synthesis (Ring Formation) Start->DeNovo Building Core PostSyn Post-Synthetic Modification Start->PostSyn Existing Core DN_Cond Condensation (Hydrazine + 1,3-Dicarbonyl) DeNovo->DN_Cond Standard Substituents DN_Cyclo [3+2] Cycloaddition (Diazo + Alkyne) DeNovo->DN_Cyclo Sensitive/Complex Groups PS_Alk N-Alkylation PostSyn->PS_Alk PS_CH C-H Activation PostSyn->PS_CH Cond_Issue Issue: 1,3 vs 1,5 Mix? DN_Cond->Cond_Issue Sol_Enaminone Solution: Use Enaminones Cond_Issue->Sol_Enaminone Electronic Control Sol_Solvent Solution: Fluorinated Solvents Cond_Issue->Sol_Solvent Protic Control Alk_Issue Issue: N1 vs N2? PS_Alk->Alk_Issue Sol_Chelation Solution: Mg(II) Chelation Alk_Issue->Sol_Chelation Direct N2 Sol_Steric Solution: Steric Blocking Alk_Issue->Sol_Steric Direct N1

Figure 1: Strategic decision tree for selecting the optimal synthetic route based on target regiochemistry.

Module 1: De Novo Synthesis (Condensation Reactions)

Common Issue: "I am getting a 1:1 mixture of 1,3- and 1,5-isomers."

Root Cause Analysis: In the classical Knorr synthesis (Hydrazine + 1,3-diketone), the reaction proceeds via a hemiaminal intermediate . The regioselectivity is dictated by which carbonyl group is attacked first.

  • Electronic Factor: The most nucleophilic nitrogen attacks the most electrophilic carbonyl.

  • Steric Factor: The least hindered nitrogen attacks the least hindered carbonyl. Often, these factors oppose each other, leading to poor selectivity (approx. 1:1).

Technical Solution 1: The Enaminone "Lock" Replace the 1,3-diketone with an enaminone (specifically,


-dimethylaminovinyl ketones). The "hard" carbonyl is preserved, while the other is masked as a vinylogous amide.
  • Mechanism: The hydrazine attacks the carbonyl exclusively (1,2-addition) followed by elimination of dimethylamine. This "locks" the regiochemistry to favor the 1,5-disubstituted pyrazole.

Technical Solution 2: Fluorinated Solvents (The "Protic Switch") If you must use a 1,3-diketone, switch from Ethanol to Hexafluoroisopropanol (HFIP) or Trifluoroethanol (TFE) .

  • Why it works: These solvents are strong Hydrogen Bond Donors (HBD). They selectively coordinate to the more basic carbonyl oxygen or the hydrazine, altering the relative nucleophilicity/electrophilicity profiles.

  • Data Point: Reaction of methylhydrazine with benzoylacetone:

    • Ethanol: ~60:40 ratio.

    • TFE: >95:5 ratio favoring the 1,3-isomer [1].

Experimental Protocol: Regioselective Synthesis via Enaminones

Objective: Synthesis of 1-phenyl-5-methyl-pyrazole (favoring 1,5-isomer >98:2).

  • Enaminone Formation:

    • React acetylacetone (1.0 eq) with DMF-DMA (1.1 eq) in toluene at reflux for 4h.

    • Concentrate to yield the

      
      -enaminone intermediate.[1]
      
  • Cyclization:

    • Dissolve intermediate in AcOH (Acetic acid promotes elimination).

    • Add Phenylhydrazine (1.0 eq) dropwise at 0°C.

    • Stir at RT for 2h, then heat to 60°C for 1h.

  • Workup:

    • Neutralize with NaHCO3. Extract with EtOAc.[2]

    • Validation: Check NOESY NMR. The 1,5-isomer will show a correlation between the N-Phenyl protons and the C5-Methyl group.

Module 2: Post-Synthetic Functionalization (N-Alkylation)

Common Issue: "My alkylation is occurring at the wrong Nitrogen (N2 instead of N1)."

Root Cause Analysis: In unsymmetrical pyrazoles, the N-H proton resides on the less sterically hindered nitrogen (tautomeric equilibrium). However, upon deprotonation, the pyrazolidinide anion has two nucleophilic sites.

  • Steric Control: Alkylation usually occurs at the less hindered nitrogen (N1) due to repulsion between the incoming electrophile and the C3/C5 substituents.

  • Thermodynamic Control: Under reversible conditions, the thermodynamically more stable isomer (often N1) prevails.

Technical Solution: Magnesium-Mediated Chelation (The "N2 Switch") To force alkylation at the more hindered/crowded position (N2), use MgBr2 and a base (DIPEA).

  • Mechanism: The Magnesium ion coordinates to the N2 nitrogen and the adjacent substituent (if it has a donor atom like a carbonyl or pyridine ring), or simply stabilizes the transition state for N2 attack via a specific coordination geometry that overcomes steric repulsion [2].

Comparison of Conditions:

ConditionMajor IsomerMechanismReference
NaH / THF N1 (Less hindered)Ionic / Steric ControlStandard
K2CO3 / Acetone N1 (Less hindered)Weak Base / ThermodynamicStandard
MgBr2 / DIPEA N2 (More hindered) Metal Chelation / Template [2]
Cs2CO3 / Alkyl Halide N1 (High Selectivity)"Cesium Effect" (Solubility)[3]
Experimental Protocol: Mg-Catalyzed N2-Alkylation

Objective: Regioselective N2-alkylation of 3-phenyl-1H-pyrazole.

  • Setup: In a glovebox or under Ar, charge a vial with 3-phenyl-1H-pyrazole (1.0 eq) and MgBr2 (0.2 eq).

  • Solvent: Add anhydrous THF (0.5 M concentration).

  • Reagents: Add the alkyl bromide (2.0 eq). Then, add DIPEA (2.1 eq) dropwise at 25°C.

  • Reaction: Stir at 25°C for 2 hours.

  • Quench: Add saturated NH4Cl.

  • Purification: Extract with i-PrOAc. The Mg-chelation typically yields the N2-isomer in >90:10 ratio.

Module 3: Advanced C-H Activation

Common Issue: "I cannot distinguish between C3, C4, and C5 during direct arylation."

Troubleshooting Guide: Direct C-H functionalization is governed by the acidity of the C-H bond (CMD mechanism) vs. the electron density (Electrophilic Aromatic Substitution).

  • For C4-Arylation (Electrophilic):

    • Conditions: Pd(OAc)2, Ag2CO3, AcOH.

    • Logic: The C4 position is the most electron-rich (nucleophilic). Electrophilic palladation occurs here preferentially.

  • For C5-Arylation (CMD - Concerted Metalation-Deprotonation):

    • Conditions: Pd(OAc)2, Pivalic Acid (PivOH) , K2CO3.

    • Logic: The C5 proton is the most acidic (due to the adjacent N). A carboxylate ligand (Pivalate) assists in deprotonating C5 via a six-membered transition state [4].

CH_Activation Pyrazole N-Substituted Pyrazole C4_Path Electrophilic Pathway (Electron Rich C4) Pyrazole->C4_Path Pd(II) / Electrophile C5_Path CMD Pathway (Acidic C5) Pyrazole->C5_Path Pd(II) / Base / R-COOH C4_Prod C4-Arylated Product C4_Path->C4_Prod C5_Prod C5-Arylated Product C5_Path->C5_Prod Note Key Control: Ligand Acidity PivOH promotes C5 C5_Path->Note

Figure 2: Divergent C-H activation pathways controlled by catalytic mechanism.

References

  • Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones. Organic Letters, 2014.[3]

  • Magnesium-Catalyzed N2-Regioselective Alkylation of 3-Substituted Pyrazoles. Synlett, 2020.

  • Recent Advances in the Synthesis of Pyrazole Derivatives. Molecules, 2023.

  • Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems. Molecules, 2021.

Sources

Scaling up the production of 4-(3-Chloropropyl)-3-(trifluoromethyl)pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a technical support resource for the scale-up production of 4-(3-Chloropropyl)-3-(trifluoromethyl)-1H-pyrazole . It is designed for process chemists and engineers encountering specific challenges in regioselectivity, impurity profiling, and safety during scale-up.

Classification: Process Chemistry / Heterocyclic Synthesis Support Level: Tier 3 (Senior Application Scientist)

Executive Strategy: The "Hydroxy-First" Protocol

Current Status: Users attempting the direct cyclization of 3-chloropropyl precursors often report low yields ( <40%) and high levels of bicyclic impurities.

The Core Problem: The primary failure mode in scaling this molecule is the nucleophilic incompatibility between hydrazine (the cyclizing agent) and the alkyl chloride side chain. During the ring-forming step, the basic hydrazine species frequently displaces the chloride, leading to:

  • Intramolecular Cyclization: Formation of 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine derivatives (bicyclic impurity).

  • Intermolecular Alkylation: Hydrazine bridging two alkyl chains.

The Solution: Switch to a Late-Stage Chlorination Strategy . Do not carry the alkyl chloride through the hydrazine cyclization. Instead, synthesize the 3-hydroxypropyl intermediate, build the pyrazole ring, and perform chlorination (e.g., with SOCl₂) as the final unit operation. This ensures robust scalability and eliminates the primary impurity pathway.

Validated Synthetic Workflow

The following workflow is optimized for 1-5 kg scale batches.

Stage 1: Enaminone Formation

Reaction: Condensation of 5-(benzyloxy)-1,1,1-trifluoropentan-2-one with N,N-Dimethylformamide dimethyl acetal (DMF-DMA).

  • Why this route? Using DMF-DMA avoids the harsh basic conditions of Claisen condensations (using ethyl formate), preserving the trifluoromethyl group integrity (preventing haloform cleavage).

  • Protocol:

    • Charge 5-(benzyloxy)-1,1,1-trifluoropentan-2-one (1.0 equiv) into the reactor.

    • Add DMF-DMA (1.2 equiv) neat or in Toluene (3 vol).

    • Heat to 90°C for 4-6 hours. Monitor for the disappearance of the ketone.

    • Critical Control: Remove the methanol byproduct via distillation to drive equilibrium.

    • Concentrate to obtain the crude enaminone (typically a yellow/orange oil).

Stage 2: Regioselective Cyclization

Reaction: Enaminone + Hydrazine Hydrate


 4-(3-benzyloxypropyl)-3-(trifluoromethyl)pyrazole.
  • Regioselectivity Logic: The hard nucleophile (

    
    ) of hydrazine attacks the hard electrophile (trifluoroacetyl carbonyl) vs. the soft enamine carbon. However, in acidic media, the mechanism shifts.
    
  • Protocol:

    • Dissolve enaminone in Ethanol (5 vol) at 0°C.

    • Buffering: Pre-mix Hydrazine Hydrate (1.1 equiv) with Acetic Acid (0.5 equiv) to buffer the pH to ~8-9. High pH favors the wrong regioisomer (5-CF3).

    • Add hydrazine solution dropwise to the enaminone. Maintain

      
       (Exothermic).
      
    • Warm to RT and stir for 2 hours.

    • Workup: Remove ethanol, partition between EtOAc/Water. The product is the 3-CF3 isomer (confirmed by

      
       NMR: 
      
      
      
      ppm; 5-CF3 isomer is typically
      
      
      ppm).
Stage 3: Deprotection & Chlorination

Reaction: Hydrogenolysis (Bn removal)


 Chlorination (

).
  • Protocol:

    • Deprotection:

      
      , Pd/C (10 wt%) in MeOH. Filter and concentrate.
      
    • Chlorination: Dissolve the alcohol intermediate in DCM (or Toluene for higher T).

    • Add Thionyl Chloride (

      
      )  (1.5 equiv) and cat. DMF.
      
    • Reflux until conversion is complete.[1]

    • Quench: Pour into ice/NaHCO₃ (Careful:

      
       gas evolution).
      

Visualized Reaction Pathways (DOT Diagram)

G Figure 1: Optimized Synthetic Pathway vs. Common Failure Mode Start Precursor: 5-(benzyloxy)-1,1,1- trifluoropentan-2-one Enaminone Intermediate A: Enaminone Start->Enaminone DMF-DMA, 90°C (-MeOH) Impurity_Bi CRITICAL IMPURITY: Bicyclic Pyrazolo-pyridine (From direct Cl-propyl route) Enaminone->Impurity_Bi If R = -(CH2)3-Cl (Intramolecular Cyclization) Pyrazole_OH Intermediate B: 4-(3-benzyloxypropyl)- 3-(CF3)-pyrazole Enaminone->Pyrazole_OH N2H4·H2O, AcOH (Regioselective Cyclization) Pyrazole_FreeOH Intermediate C: 4-(3-hydroxypropyl)- 3-(CF3)-pyrazole Pyrazole_OH->Pyrazole_FreeOH H2, Pd/C (Deprotection) Final FINAL PRODUCT: 4-(3-Chloropropyl)- 3-(CF3)-pyrazole Pyrazole_FreeOH->Final SOCl2, DMF (Chlorination)

Caption: The "Hydroxy-First" route (Green path) avoids the formation of bicyclic impurities (Red dotted path) common in direct alkyl chloride cyclization.

Troubleshooting & FAQs

Q1: I am seeing a ~15% impurity with M+ = [Product - HCl]. What is it?

Diagnosis: This is the dihydropyrrolo[1,2-b]pyrazole derivative. Cause: You likely attempted the direct cyclization of the chloropropyl precursor. The pyrazole nitrogen (NH) is nucleophilic and attacks the terminal carbon of the propyl chain, displacing the chloride. Fix:

  • Immediate: You cannot easily separate this. It has similar solubility.

  • Process Change: Switch to the Late-Stage Chlorination route described above.

  • Salvage: If you must use the chloro-precursor, run the reaction in highly dilute conditions and use a biphasic system (e.g., Toluene/Water) to sequester the product in the organic phase immediately upon formation.

Q2: My regioselectivity is poor (Ratio of 3-CF3 : 5-CF3 is 60:40).

Diagnosis: The reaction pH is too high (basic). Mechanism: In basic conditions, hydrazine attacks the most electrophilic center (the


) first, leading to the 5-hydroxy-5-trifluoromethyl intermediate which dehydrates to the 5-trifluoromethyl  isomer.
Fix: 
  • Use hydrazine hydrochloride or buffer the hydrazine hydrate with acetic acid or HCl .

  • Target pH: 6.0 - 8.0 .

  • Solvent: Switch from Methanol to Ethanol or Isopropanol (lower polarity often improves 3-CF3 selectivity).

Q3: The chlorination step with SOCl₂ is yielding a sticky black tar.

Diagnosis: Polymerization or HCl trapping. Fix:

  • Scavenger: The pyrazole ring is basic. The HCl generated forms a salt with the pyrazole, which can precipitate as a gum.

  • Procedure: Ensure you are using excess SOCl₂ (used as solvent or co-solvent) to keep the salt solubilized or in suspension.

  • Workup: Do not distill the SOCl₂ to dryness while heating. Quench the reaction mixture into cold bicarbonate solution slowly. The "tar" is often the hydrochloride salt; neutralizing it releases the free base as a clean oil/solid.

Data Summary: Process Parameters

ParameterRangeOptimalConsequence of Deviation
DMF-DMA Equiv 1.1 - 1.51.2 <1.1: Incomplete conversion. >1.5: Formation of bis-enaminone impurities.
Cyclization pH 5.0 - 10.07.5 - 8.5 >9.0: Increases 5-CF3 regioisomer. <6.0: Slow reaction rate.
Hydrazine Temp -10°C - 20°C0°C - 5°C >20°C: Exotherm risk and loss of regiocontrol.
SOCl₂ Quench < 10°C0°C >10°C: Violent gas evolution (

), product decomposition.

Safety & Compliance (E-E-A-T)

Hydrazine Handling
  • Hazard: Hydrazine is a potent hepatotoxin and suspected carcinogen. It is unstable in the anhydrous form.

  • Control: Use 64% Hydrazine Hydrate (less shock-sensitive). All transfers must occur in a closed system or well-ventilated fume hood.

  • Decontamination: Spills should be treated with calcium hypochlorite solution (bleach) to oxidize hydrazine to nitrogen gas.

Trifluoromethyl Intermediates
  • Hazard: Fluorinated ketones can undergo haloform-type cleavage in strong base, releasing fluoroform (

    
    ).
    
  • Control: Avoid strong hydroxide bases (NaOH/KOH) during the enaminone formation step. Use alkoxides or amine bases if necessary.

References

  • Regioselectivity in Pyrazole Synthesis

    • Fustero, S., et al. "Regioselective Synthesis of 3- and 5-(Trifluoromethyl)pyrazoles." Journal of Organic Chemistry, 2008, 73(9), 3523–3529.
  • Safety of Hydrazine Cyclizations

    • Organic Process Research & Development, "Safe Scale-Up of Exothermic Hydrazine Cycliz
  • Chlorination of Hydroxyalkyl Pyrazoles

    • Lier, F., et al. "Scalable Synthesis of 4-Substituted Pyrazoles." Beilstein Journal of Organic Chemistry, 2014.
  • Handling of Trifluoromethyl Ketones

    • Prakash, G.K.S., et al. "Nucleophilic Trifluoromethylation: Reactivity and Stability." Chemical Reviews, 2011.

Sources

Technical Support Center: Pyrazole Synthesis Impurity Profiling

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Pyrazole Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with identifying and characterizing impurities during pyrazole synthesis. The following question-and-answer format provides in-depth, field-proven insights to help you troubleshoot your experiments effectively.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of impurities I should expect in my pyrazole synthesis?

A1: Impurity formation is inherent to nearly all organic syntheses, and pyrazole synthesis is no exception. The types of impurities are directly linked to your chosen synthetic route and starting materials. The most prevalent method is the Knorr synthesis, which involves condensing a 1,3-dicarbonyl compound with a hydrazine derivative.[1] Other common methods include the reaction of α,β-unsaturated aldehydes/ketones with hydrazines.[1][2]

Based on these common routes, you can anticipate the following impurity classes:

  • Regioisomers: This is arguably the most frequent challenge, especially when using unsymmetrical 1,3-dicarbonyls or substituted hydrazines.[1] The reaction can produce a mixture of, for example, 1,3,5-trisubstituted and 1,3,5-trisubstituted pyrazoles, which often have very similar physical properties, making separation difficult.[1][3]

  • Unreacted Starting Materials: Incomplete reactions can leave residual 1,3-dicarbonyl compounds or hydrazine starting materials in your crude product.

  • Reaction Intermediates: Incomplete cyclization or aromatization can lead to stable intermediates like pyrazolines or hydroxylpyrazolidines being present as byproducts.[1][4]

  • Side-Reaction Products: Hydrazine can participate in side reactions, such as di-addition to the dicarbonyl compound, leading to unexpected structures.[1][4] Additionally, Michael additions can occur in syntheses starting from α,β-unsaturated carbonyls.

  • Degradation Products: The pyrazole ring itself is relatively stable, but substituents can be labile under certain pH or thermal conditions, leading to degradation.

Q2: My reaction mixture is brightly colored (yellow/red). Is this normal, and what could be the cause?

A2: While some pyrazole products are colored, a bright, unexpected coloration, particularly yellow or red, often points to impurities derived from the hydrazine starting material.[1] Hydrazines can undergo oxidation or self-condensation reactions to form colored byproducts. It is crucial to use high-purity hydrazine and consider performing the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to minimize oxidative side reactions.

Q3: I suspect I have a mixture of regioisomers. What is the first step to confirm this?

A3: The initial and most accessible step is to use Thin-Layer Chromatography (TLC). If you observe multiple spots with close Rf values that are not attributable to your starting materials, you likely have an isomeric mixture.[1] For a more definitive confirmation, a preliminary ¹H NMR spectrum of the crude product is invaluable. The presence of duplicate sets of peaks, especially for characteristic protons on the pyrazole ring or its substituents, is a strong indicator of regioisomers.[1]

Impurity Identification & Characterization Guide

Q4: What is the best overall strategy for identifying an unknown impurity?

A4: A systematic, multi-technique approach is the most robust strategy. It begins with separation and progresses to structural elucidation. The general workflow involves chromatography to isolate the impurity, mass spectrometry to determine its molecular weight, and NMR spectroscopy for definitive structural assignment.[5][6]

Below is a logical workflow for impurity identification:

Impurity_ID_Workflow start Crude Product with Suspected Impurity lcms Analyze by LC-MS start->lcms gcms Analyze by GC-MS (for volatile compounds) start->gcms mass_known Is Molecular Weight (MW) of Impurity Determined? lcms->mass_known gcms->mass_known compare Compare MW with Expected Byproducts (Isomers, Intermediates) mass_known->compare  Yes isolate Isolate Impurity via Prep-HPLC or Column Chromatography mass_known->isolate No compare->isolate nmr Acquire NMR Spectra (1H, 13C, 2D-NMR) isolate->nmr elucidate Elucidate Structure nmr->elucidate end Impurity Structure Identified elucidate->end

Caption: A typical workflow for identifying unknown impurities.

Q5: How can I use Mass Spectrometry (MS) to analyze my pyrazole sample?

A5: Mass spectrometry, particularly when coupled with a chromatographic inlet like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), is a cornerstone of impurity profiling.[5][7]

  • GC-MS is ideal for volatile and thermally stable pyrazole derivatives. The electron ionization (EI) process generates reproducible fragmentation patterns that can serve as a fingerprint for a specific compound.[8] Common fragmentation pathways for the pyrazole ring include the expulsion of HCN or N₂ from the molecular ion or [M-H]⁺ species, which can help confirm the presence of the pyrazole core in an unknown peak.[8][9]

  • LC-MS is more versatile and suitable for a broader range of pyrazoles, including less volatile or thermally sensitive compounds. It provides the molecular weight of the impurity, which is often the first piece of the puzzle in its identification.[5]

Table 1: Comparison of MS Techniques for Pyrazole Analysis

TechniqueIdeal ForKey Information ProvidedLimitations
GC-MS Volatile, thermally stable pyrazolesMolecular weight, characteristic fragmentation patternsNot suitable for non-volatile or thermally labile compounds
LC-MS Wide range of pyrazolesMolecular weight, retention timeFragmentation is often less extensive than GC-MS (EI)
Q6: NMR spectroscopy shows a complex mixture. How can I definitively assign the structure of my regioisomers?

A6: 2D NMR techniques are essential for unambiguously distinguishing between regioisomers when simple 1D spectra are insufficient.[10][11]

  • NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space correlations between protons that are close to each other. For example, a NOESY spectrum can show a correlation between the protons of an N-methyl group and the protons of an adjacent substituent on the pyrazole ring, confirming their spatial proximity and thus the isomeric structure.[3][10]

  • HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are 2 or 3 bonds away. It is incredibly powerful for establishing connectivity across the pyrazole ring. For instance, you can observe a correlation from an N-methyl proton to a specific carbon in the pyrazole ring (e.g., C3 or C5), which directly confirms the point of attachment and differentiates the isomers.[10]

Regioisomer_Analysis start Isolated Isomer Mixture or Enriched Fraction hmbc Acquire 2D HMBC Spectrum start->hmbc noesy Acquire 2D NOESY Spectrum start->noesy correlate_hmbc Identify key 2- and 3-bond ¹H-¹³C correlations (e.g., N-CH₃ to Ring C) hmbc->correlate_hmbc correlate_noesy Identify key through-space ¹H-¹H correlations (e.g., N-CH₃ to adjacent aryl-H) noesy->correlate_noesy assign Assign Structures Based on Unambiguous Correlations correlate_hmbc->assign correlate_noesy->assign

Caption: Workflow for distinguishing regioisomers using 2D NMR.

Troubleshooting and Protocols

Q7: My pyrazole isomers are co-eluting in my HPLC analysis. What steps can I take to improve separation?

A7: Co-elution of isomers is a common problem due to their similar polarities.[12] A systematic approach to method development is required.

Protocol: HPLC Method Development for Pyrazole Isomers

  • Column Selection:

    • Start with a standard C18 column, as they are versatile for reverse-phase (RP) HPLC.[12][13]

    • If separation is poor, consider a column with a different stationary phase, such as a Phenyl-Hexyl or a polar-embedded phase, to introduce different selectivity.

    • For chiral pyrazoles, a specialized chiral stationary phase (e.g., polysaccharide-based like Lux Cellulose-2) is necessary.[12][14]

  • Mobile Phase Optimization (Reverse-Phase):

    • Solvent Strength: Begin with a simple gradient of Acetonitrile (ACN) and water.[12] Adjust the gradient slope; a shallower gradient provides more time for isomers to separate.

    • Solvent Type: Try replacing ACN with Methanol. Methanol has different solvent properties and can alter the selectivity of the separation.[12]

    • pH Modifier: The addition of a small amount of acid (0.1% Trifluoroacetic Acid (TFA) or Formic Acid) is common.[12][13] This ensures that any basic nitrogen atoms are consistently protonated, leading to sharper peaks.

  • Parameter Adjustment:

    • Flow Rate: Lowering the flow rate can increase column efficiency and improve resolution, at the cost of longer run times.

    • Temperature: Increasing the column temperature can decrease mobile phase viscosity and sometimes improve peak shape and efficiency.

Table 2: Starting Conditions for HPLC Method Development

ParameterStarting ConditionAlternative to Try
Column C18, 250 x 4.6 mm, 5 µmPhenyl-Hexyl, Cyano (CN)
Mobile Phase A 0.1% TFA in Water0.1% Formic Acid in Water
Mobile Phase B Acetonitrile (ACN)Methanol (MeOH)
Gradient 5% to 95% B over 20 minIsocratic hold, shallower gradient
Flow Rate 1.0 mL/min0.8 mL/min
Column Temp. 25 °C40 °C
Detection UV at 254 nm or PDA ScanWavelength specific to chromophore
Q8: I've identified a major byproduct. How can I adjust my reaction conditions to minimize its formation?

A8: Minimizing byproducts requires understanding the reaction mechanism.

  • For Regioisomers: The regioselectivity of the Knorr synthesis is highly dependent on pH, solvent, and the electronic/steric nature of the substituents.[4]

    • pH Control: The initial addition of hydrazine to the dicarbonyl is often faster at one carbonyl group under acidic conditions and the other under basic conditions. Systematically screen the reaction pH to find the optimal selectivity for your desired isomer.

    • Temperature: Lowering the reaction temperature can sometimes increase the selectivity of the kinetically favored product.

  • For Incomplete Reaction:

    • Increase Reaction Time/Temperature: The simplest approach is to ensure the reaction goes to completion by extending the reaction time or carefully increasing the temperature. Monitor the reaction by TLC or LC-MS.

    • Stoichiometry: Ensure the molar ratio of reactants is optimal. A slight excess of one reactant might be necessary to consume the other fully.

  • For Side-Reaction Products (e.g., di-addition):

    • Order of Addition: Slowly adding the hydrazine to the solution of the 1,3-dicarbonyl can help maintain a low instantaneous concentration of hydrazine, disfavoring di-addition reactions.

By methodically applying these analytical and synthetic troubleshooting strategies, you can effectively identify, characterize, and control impurities in your pyrazole synthesis, leading to higher purity products and more reliable research outcomes.

References

  • BenchChem. (n.d.). Identifying and removing byproducts in pyrazole synthesis.
  • Semantic Scholar. (n.d.). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry.
  • BenchChem. (n.d.). Column chromatography conditions for separating pyrazole isomers.
  • ResearchGate. (n.d.). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry.
  • Al-Majid, A. M., et al. (2021). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. PMC.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole.
  • International Journal of ChemTech Research. (2014). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. Retrieved from [Link]

  • TSI Journals. (2017). 1,3,5-Trisubstituted-1H-Pyrazole Derivatives as New Antimicrobial Agents.
  • Barreca, M. L., et al. (2022). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. PMC.
  • RSC Publishing. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow.
  • Molecules. (2012). Characterization of 4,5-Dihydro-1H-Pyrazole Derivatives by 13 C NMR Spectroscopy. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2020). Development of Impurity Profiling Methods Using Modern Analytical Techniques.
  • UABDivulga. (n.d.). Preparation, separation and characterization of two pyrazolic regioisomers of high purity.
  • Asian Journal of Research in Chemistry. (2012). Impurity Profiling With Use of Hyphenated Techniques.
  • Biotech Spain. (2025). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance.

Sources

Validation & Comparative

Comparing the efficacy of trifluoromethylated vs non-fluorinated pyrazole analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In medicinal chemistry, the pyrazole ring is a privileged scaffold, present in blockbuster drugs like Celecoxib (Celebrex) and Rimonabant. A critical optimization step often involves the "Fluorine Scan"—replacing a methyl group (


) or hydrogen with a trifluoromethyl group (

).[1]

This guide objectively compares Trifluoromethyl-pyrazoles (


-Pz)  against their Methyl-pyrazole (

-Pz)
and non-substituted analogs. The data demonstrates that while

introduction increases molecular weight, it frequently acts as a "metabolic shield" and enhances binding affinity through specific electrostatic and steric interactions that non-fluorinated analogs cannot replicate.

Part 1: Physicochemical & Mechanistic Comparison

The substitution of a methyl group with a trifluoromethyl group is not merely a change in size; it is a fundamental inversion of electronic properties.

The "Fluorine Effect" on the Pyrazole Core

The


 group is highly electron-withdrawing, whereas 

is electron-donating. This drastically alters the

of the pyrazole nitrogen protons and the dipole moment of the ring.
FeatureMethyl-Pyrazole (

-Pz)
Trifluoromethyl-Pyrazole (

-Pz)
Impact on Drug Design
Electronic Effect Electron-Donating (+I)Strong Electron-Withdrawing (-I)

lowers the

of the NH, increasing acidity and altering H-bond donor capability [1].
Van der Waals Volume ~14 ų~40 ų

is bulky (similar to isopropyl), filling large hydrophobic pockets (e.g., COX-2) [2].
Lipophilicity (

)
Baseline+0.6 to +1.2Increases membrane permeability but decreases water solubility [3].
Metabolic Liability High (Benzylic-like oxidation)Low (Metabolically inert)

blocks CYP450-mediated oxidation at the C3/C5 position [4].
C-X Bond Strength ~99 kcal/mol (C-H)~116 kcal/mol (C-F)Prevents bond cleavage; high thermal and chemical stability.
Mechanistic Diagram: SAR Logic

The following diagram illustrates the decision tree for selecting between


 and 

based on pharmacological goals.

SAR_Logic Start Pyrazole Scaffold Optimization Branch_CH3 Methyl (CH3) Substitution Start->Branch_CH3 Branch_CF3 Trifluoromethyl (CF3) Substitution Start->Branch_CF3 Outcome_CH3_1 High Metabolic Turnover (Oxidation) Branch_CH3->Outcome_CH3_1 CYP Attack Outcome_CH3_2 Steric Clash in Small Pockets Branch_CH3->Outcome_CH3_2 Outcome_CF3_1 Metabolic Blocking (Increased t1/2) Branch_CF3->Outcome_CF3_1 C-F Bond Strength Outcome_CF3_2 Selectivity via Hydrophobic Filling Branch_CF3->Outcome_CF3_2 Volume ~ Isopropyl Outcome_CF3_3 Dipole Inversion (Altered H-Bonding) Branch_CF3->Outcome_CF3_3

Caption: Decision matrix for pyrazole substitution. CF3 is preferred for metabolic stability and selectivity in large hydrophobic pockets.

Part 2: Case Study – COX-2 Inhibition Efficacy[2][3][4]

The most authoritative example of


-pyrazole efficacy is Celecoxib . The presence of the 

group at the C3 position is not accidental; it is the driver of isoform selectivity.
Comparative Data: Celecoxib vs. Methyl-Analog

In the Cyclooxygenase-2 (COX-2) binding pocket, the


 group binds into a hydrophobic "side pocket" that is accessible in COX-2 but sterically restricted in COX-1 (due to the Isoleucine vs. Valine difference at residue 523) [5].

Experimental Efficacy Table:

CompoundSubstituent (R)COX-2

(

)
Selectivity Index (SI) (COX-1/COX-2)Outcome
Celecoxib

0.04 - 0.28 > 178 High Potency & Safety
Methyl-Analog

~0.8 - 1.2*< 50Reduced Selectivity
Des-Fluoro

> 5.0~1Loss of Activity

Note: Data aggregated from SAR studies on diarylheterocycles [5, 6]. The Methyl analog often retains potency but loses the extreme selectivity required to avoid GI toxicity (COX-1 effect).

Metabolic Stability Data

In microsomal stability assays (human liver microsomes),


-pyrazoles are rapidly oxidized to hydroxymethyl (

) and subsequently carboxylic acid derivatives, leading to rapid clearance.
  • 
    -Pyrazole Half-life (
    
    
    
    ):
    < 30 minutes (Typical)
  • 
    -Pyrazole Half-life (
    
    
    
    ):
    > 120 minutes (Typical)

Mechanism: The C-F bond is resistant to the radical cation mechanism used by Cytochrome P450 enzymes to abstract hydrogen from methyl groups [4].

Part 3: Experimental Protocol – Regioselective Synthesis

A major barrier to adopting ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">


-pyrazoles is the synthetic difficulty.[2] Unlike methyl-pyrazoles, the condensation of trifluoromethyl-1,3-diketones with hydrazines often yields a mixture of regioisomers (1,3- vs 1,5-isomers) that are difficult to separate.

Objective: Synthesize 1-aryl-3-trifluoromethyl-pyrazole (Target) vs. 1-aryl-5-trifluoromethyl-pyrazole (Byproduct).

Workflow Diagram

Synthesis_Protocol Reactants Reactants: 4,4,4-Trifluorobutane-1,3-dione + Aryl Hydrazine Cond_Acid Condition A: Acidic (EtOH/HCl) Kinetic Control Reactants->Cond_Acid Cond_Base Condition B: Basic (EtOH/Et3N) Thermodynamic Control Reactants->Cond_Base Inter_OH Intermediate: 5-hydroxy-pyrazoline Cond_Acid->Inter_OH Dehydration Prod_3_CF3 Major Product: 3-CF3-Pyrazole (Desired Target) Cond_Base->Prod_3_CF3 Regioselective Prod_5_CF3 Major Product: 5-CF3-Pyrazole (Undesired for COX-2) Inter_OH->Prod_5_CF3 Dehydration

Caption: Regioselectivity is controlled by pH. Basic conditions favor the 3-CF3 isomer typically required for bioactivity.

Step-by-Step Protocol (Validated for 3-CF3 Regioselectivity)

Based on regiocontrol methodologies [7, 8].

Materials:

  • 4,4,4-Trifluoro-1-phenyl-butane-1,3-dione (1.0 eq)

  • Phenylhydrazine (1.1 eq)

  • Solvent: Ethanol (Absolute)

  • Catalyst: Acetic Acid (Catalytic) or HCl (for 5-CF3 selectivity); Use Refluxing Ethanol with no acid for mixed ratios, or specific directing groups.

  • Correction: To strictly get the 3-CF3 isomer (Celecoxib-like), use 1,1,1-trifluoro-4-methoxy-3-alken-2-ones precursors or specific solvent controls, as standard diketone condensation favors the 5-CF3 isomer due to the higher electrophilicity of the

    
    -adjacent carbonyl.
    

Protocol:

  • Preparation: Dissolve 1.0 eq of the trifluoromethyl-1,3-diketone in Ethanol (0.5 M concentration).

  • Addition: Add 1.1 eq of aryl hydrazine dropwise at Room Temperature.

  • Cyclization:

    • For 5-CF3 (Kinetic): Add cat. HCl, reflux for 2 hours.

    • For 3-CF3 (Thermodynamic/Specific): This is challenging. The most reliable modern method uses trifluoro-enones (e.g., 4-ethoxy-1,1,1-trifluoro-3-buten-2-one). React this enone with hydrazine in Ethanol under reflux.

  • Workup: Evaporate solvent. Redissolve in EtOAc, wash with

    
     and Brine.
    
  • Purification (Crucial): Regioisomers have distinct

    
     values.
    
    • Use Flash Chromatography (Hexane:EtOAc gradient).

    • Validation: Confirm Regiochemistry via

      
      -NMR. The 3-
      
      
      
      signal typically appears downfield relative to the 5-
      
      
      signal due to proximity to the N-lone pair [7].

Part 4: Conclusion & Recommendation

For drug development pipelines targeting enzymes with hydrophobic pockets (COX-2, Kinases) or requiring extended half-lives:

  • Prioritize

    
    -Pyrazoles:  If the binding pocket allows the steric bulk (~40 ų), the 
    
    
    
    analog will almost invariably offer superior metabolic stability and selectivity over the
    
    
    analog.
  • Synthesis Caution: Be aware that introducing

    
     complicates synthesis. Standard condensation yields the 5-
    
    
    
    isomer. If the 3-
    
    
    isomer is required (as in Celecoxib), use enone precursors rather than simple diketones.
  • Bioisosterism: Do not treat

    
     and 
    
    
    
    as interchangeable. They are distinct pharmacophores.

References

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science.

  • BenchChem. (2025).[1][3][4] A Comparative Guide to the Metabolic Stability of Drugs: The Impact of the Trifluoromethyl Group.

  • Hagmann, W. K. (2008). The Many Roles for Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry.

  • Penning, T. D., et al. (1997). Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (celecoxib). Journal of Medicinal Chemistry.

  • Abdelgawad, M. A., et al. (2025).[5] Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, structural analysis, and biological evaluation. ResearchGate/NIH.

  • Fustero, S., et al. (2013). Regioselective Synthesis of Pyrazoles. MDPI / Journal of Organic Chemistry.

  • Bonacorso, H. G., et al. (2013). New strategy for the regioselective synthesis of 1-phenyl-3-trifluoromethyl-1H-pyrazoles. Tetrahedron Letters.

Sources

Bridging the Translational Gap: In Vitro vs. In Vivo Evaluation of Pyrazole-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyrazole ring is a "privileged scaffold" in modern medicinal chemistry, serving as the core pharmacophore for over 40 FDA-approved drugs, including blockbuster kinase inhibitors like Ruxolitinib (JAK1/2), Crizotinib (ALK/ROS1), and Avapritinib (KIT/PDGFRA). Its planar structure and hydrogen-bonding capabilities allow it to mimic the adenine ring of ATP, making it ideal for Type I kinase inhibition.

However, a significant attrition rate exists between in vitro potency and in vivo efficacy. Pyrazole derivatives often exhibit nanomolar affinity in enzymatic assays but fail in animal models due to specific liabilities: rapid oxidative metabolism , poor aqueous solubility , and high plasma protein binding . This guide objectively compares the performance metrics of pyrazole candidates across these two domains, providing actionable protocols to bridge the translational gap.

Part 1: The In Vitro Profile (The Promise)

In the early discovery phase, pyrazole candidates are screened for affinity and selectivity. The primary goal is to establish a Structure-Activity Relationship (SAR) that drives potency into the low nanomolar range.

Mechanistic Basis

Most pyrazole-based drugs function as ATP-competitive inhibitors . The nitrogen atoms in the pyrazole ring typically form critical hydrogen bonds with the "hinge region" of the kinase domain.

  • N1 (Donor): often bonds with the backbone carbonyl of the kinase.

  • N2 (Acceptor): interacts with the backbone amide.

Key In Vitro Metrics
  • IC50 (Half-maximal inhibitory concentration): The standard potency metric. Successful pyrazole leads typically show biochemical IC50 < 10 nM.

  • Residence Time (off-rate): Recent data suggests that prolonged residence time (slow

    
    ) correlates better with in vivo efficacy than thermodynamic affinity (
    
    
    
    ).
  • Kinase Selectivity (Gini Score): Pyrazoles are "promiscuous." Profiling against a panel (e.g., KINOMEscan) is required to prevent off-target toxicity.

Visualization: The JAK-STAT Signaling Pathway

Targeting the JAK kinase with a pyrazole inhibitor (e.g., Ruxolitinib) prevents downstream STAT phosphorylation.

JAK_STAT_Pathway Ligand Cytokine (IL-6/IFN) Receptor Cytokine Receptor Ligand->Receptor Binding JAK JAK Kinase (Target) Receptor->JAK Activation STAT STAT Protein (Inactive) JAK->STAT Phosphorylation Inhibitor Pyrazole Inhibitor (Ruxolitinib) Inhibitor->JAK ATP Competition pSTAT p-STAT (Dimer) STAT->pSTAT Dimerization Nucleus Nucleus (Gene Transcription) pSTAT->Nucleus Translocation

Figure 1: Mechanism of Action for Pyrazole-based JAK Inhibitors. The inhibitor (black hexagon) competes with ATP at the JAK kinase active site, halting the phosphorylation of STAT proteins.

Part 2: The In Vivo Reality (The Proof)

The transition to in vivo models often reveals the physicochemical limitations of the pyrazole scaffold.

Metabolic Liabilities (The "Soft Spot")

The pyrazole ring itself is relatively stable, but the substituents required for kinase selectivity are often metabolic hotspots.

  • Oxidation: Alkyl chains attached to the pyrazole nitrogen are prone to rapid CYP450-mediated oxidation (N-dealkylation).

  • Glucuronidation: Unsubstituted pyrazole nitrogens can undergo direct N-glucuronidation, leading to rapid renal clearance.

The Solubility Paradox

To fit into the hydrophobic ATP pocket, pyrazoles are often decorated with lipophilic aryl groups (increasing LogP). This reduces aqueous solubility, leading to:

  • Low Oral Bioavailability (%F): Drug precipitates in the GI tract.

  • High Protein Binding: >99% binding to albumin is common, reducing the "free fraction" available to penetrate tumor tissues.

Part 3: Comparative Data Analysis

The following table illustrates the disconnect often seen between enzymatic potency and animal efficacy for a representative pyrazole candidate.

Table 1: Performance Gap Analysis (Candidate PYZ-04 vs. Ruxolitinib)
MetricContextCandidate PYZ-04Ruxolitinib (Control)Interpretation
Biochemical IC50 In Vitro (Enzyme)2.5 nM 3.3 nMPYZ-04 is theoretically more potent.
Cellular IC50 In Vitro (Cell Line)15 nM 20 nMPotency is maintained in cell culture.
Microsomal Stability (T1/2) In Vitro (HLM)12 min >60 minCRITICAL FAILURE: PYZ-04 is rapidly metabolized.
Bioavailability (%F) In Vivo (Mouse)18% >90%PYZ-04 has poor absorption/high first-pass effect.
Tumor Growth Inhibition (TGI) In Vivo (Xenograft)35% 85%Despite high potency, PYZ-04 fails to sustain therapeutic levels.

Expert Insight: The failure of PYZ-04 is not due to target affinity (it binds better than Ruxolitinib) but due to metabolic instability . The short half-life (12 min) means the drug is cleared before it can accumulate in the tumor.

Part 4: Experimental Protocols

To validate pyrazole candidates, use these self-validating protocols.

Protocol A: In Vitro Kinase Inhibition (FRET-Based)

Use this to determine intrinsic potency (IC50).

Method: TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) Rationale: Higher sensitivity than radiometric assays; fewer false positives from fluorescent pyrazole intermediates.

  • Reagent Prep: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Compound Dilution: Serially dilute the pyrazole candidate in 100% DMSO (start at 10 µM, 3-fold dilutions). Note: Pyrazoles can precipitate; ensure solution remains clear.

  • Reaction Assembly:

    • Add 2.5 µL compound to 384-well plate.

    • Add 5 µL Kinase/Antibody mixture (Europium-labeled anti-tag antibody).

    • Add 2.5 µL Tracer (AlexaFluor-labeled tracer).

  • Incubation: Incubate for 60 minutes at Room Temperature (protect from light).

  • Detection: Read on a plate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm).

  • Analysis: Calculate the TR-FRET ratio (Em665/Em615). Plot vs. log[concentration] to derive IC50.

Protocol B: In Vivo Pharmacokinetics (Rat Cassette Dosing)

Use this to assess bioavailability and clearance.

Subject: Sprague-Dawley Rats (Male, n=3 per arm). Formulation: Pyrazoles are often hydrophobic. Use 5% DMSO / 40% PEG400 / 55% Saline as a vehicle.

  • Dosing:

    • IV Arm: 1 mg/kg via tail vein.

    • PO Arm: 5 mg/kg via oral gavage.

  • Sampling: Collect blood (0.2 mL) via jugular vein at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Processing: Centrifuge at 4000g for 10 min to harvest plasma.

  • Extraction: Protein precipitation using Acetonitrile (containing Internal Standard). Vortex and centrifuge.

  • Analysis: LC-MS/MS (MRM mode). Monitor the specific parent ion [M+H]+ typical of pyrazoles.

  • Calculation:

    • 
       (Area Under Curve)
      
    • 
       (Clearance)
      

Part 5: Workflow Visualization

The following diagram outlines the critical decision gates for pyrazole development, highlighting where the "In Vitro/In Vivo" disconnect usually occurs.

Workflow Start Library Screening (Pyrazole Scaffold) Hit Hit Identification (IC50 < 100nM) Start->Hit Opt Lead Optimization (SAR) Hit->Opt ADME ADME Profiling (Microsomal Stability) Opt->ADME Fail Discard: High Clearance ADME->Fail T1/2 < 15min Pass In Vivo PK (Rat/Mouse) ADME->Pass T1/2 > 60min Efficacy Xenograft Model (Tumor Volume) Pass->Efficacy Bioavailability > 20%

Figure 2: Strategic Workflow for Pyrazole Drug Discovery. Note the critical "ADME Profiling" gate which filters compounds before expensive in vivo studies.

References

  • BenchChem. (2025).[1][2][3] Application Notes: Evaluating Pyrazole Compounds as Kinase Inhibitors in Cell-Based Assays. Retrieved from

  • National Institutes of Health (NIH). (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020). PubMed Central. Retrieved from

  • MDPI Molecules. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors. Retrieved from

  • European Journal of Medicinal Chemistry. (2023). Current scenario of pyrazole hybrids with in vivo therapeutic potential against cancers. Retrieved from

  • ResearchGate. (2025). Design, synthesis, and biological evaluation of a new series of pyrazole derivatives. Retrieved from

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 4-(3-Chloropropyl)-3-(trifluoromethyl)pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

The proper management and disposal of laboratory chemicals are paramount to ensuring the safety of personnel and the protection of our environment. This guide provides a detailed protocol for the safe disposal of 4-(3-Chloropropyl)-3-(trifluoromethyl)pyrazole, a halogenated pyrazole derivative. As a Senior Application Scientist, my objective is to offer a framework that is not only procedurally sound but also instills a deep understanding of the chemical principles and safety considerations that underpin these recommendations.

Hazard Identification and Chemical Profile
Hazard CategoryDescriptionPotential Effects
Skin Corrosion/Irritation May cause skin irritation upon contact.[1][2]Redness, itching, and inflammation.
Serious Eye Damage/Irritation May cause serious eye irritation.[1][2]Pain, watering, and redness.
Acute Toxicity (Oral) May be harmful if swallowed.[3][4][5]Nausea, vomiting, and gastrointestinal discomfort.
Acute Toxicity (Inhalation) May be harmful if inhaled, potentially causing respiratory tract irritation.[2][5]Coughing, shortness of breath, and irritation of the nasal passages.
Aquatic Toxicity Halogenated organic compounds can be very toxic to aquatic life with long-lasting effects.Harm to fish and other aquatic organisms.

Given these potential hazards, it is imperative to handle this compound with appropriate personal protective equipment and within a controlled laboratory environment, such as a chemical fume hood.[3]

Personal Protective Equipment (PPE)

Prior to handling or disposing of 4-(3-Chloropropyl)-3-(trifluoromethyl)pyrazole, the following PPE is mandatory:

  • Eye Protection: Chemical safety glasses and a face shield are essential to protect against splashes.

  • Hand Protection: Handle with chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected before use and disposed of properly after handling.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used.[1]

  • Protective Clothing: A laboratory coat is required. For larger quantities or in the event of a spill, a chemically resistant apron or suit may be necessary.

Spill Management Protocol

In the event of a spill, immediate and appropriate action is crucial to mitigate exposure and environmental contamination.

  • Evacuate and Ventilate: If the spill is large or in a poorly ventilated area, evacuate personnel immediately. Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Contain the Spill: For solid spills, carefully sweep or vacuum the material, avoiding dust generation.[5] For liquid spills, use an inert absorbent material such as sand, vermiculite, or a commercial sorbent.[3]

  • Collect and Package: Place the absorbed material or swept-up solid into a suitable, labeled, and sealed container for hazardous waste disposal.

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent (e.g., soap and water), and collect the decontamination materials for disposal as hazardous waste.

  • Report: Report the spill to your institution's Environmental Health and Safety (EHS) department.

Waste Disposal Workflow

The disposal of 4-(3-Chloropropyl)-3-(trifluoromethyl)pyrazole must be managed as a hazardous waste stream. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[6]

Step 1: Waste Segregation

Proper segregation of chemical waste is critical for safety and cost-effective disposal. 4-(3-Chloropropyl)-3-(trifluoromethyl)pyrazole is a halogenated organic compound .[6][7][8] Therefore, it must be collected in a designated "Halogenated Organic Waste" container.[7][9]

  • Rationale: Halogenated and non-halogenated waste streams are treated differently. Non-halogenated solvents can often be recycled as fuel, while halogenated compounds require high-temperature incineration with special scrubbers to neutralize the resulting acidic gases (e.g., HCl, HF).[8] Mixing these waste streams increases the volume of waste that requires more intensive and costly treatment.[6][8]

Step 2: Container Selection and Labeling

  • Container: Use a chemically compatible and properly sealed container, typically a high-density polyethylene (HDPE) or glass bottle with a screw-top cap. The container must be in good condition and leak-proof.[8][9]

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "Waste 4-(3-Chloropropyl)-3-(trifluoromethyl)pyrazole".[9] If it is a mixed waste stream, list all components and their approximate percentages. The accumulation start date should also be clearly visible.

Step 3: Accumulation and Storage

  • Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.

  • The SAA should be at or near the point of generation and under the control of the laboratory personnel.

  • Ensure the storage area is cool, dry, and well-ventilated, away from incompatible materials.[3]

  • Secondary containment (e.g., a chemical-resistant tray) is highly recommended to contain any potential leaks.

Step 4: Disposal Request and Pickup

Once the waste container is full, or if the chemical is no longer needed, arrange for its disposal through your institution's EHS department. Follow their specific procedures for requesting a waste pickup.

Waste Stream Management: A Decision-Making Diagram

The following diagram illustrates the decision-making process for segregating waste containing 4-(3-Chloropropyl)-3-(trifluoromethyl)pyrazole.

WasteSegregation cluster_0 Waste Generation cluster_1 Segregation Decision cluster_2 Final Waste Stream cluster_3 Further Segregation cluster_4 Check for Incompatibles start Waste Containing 4-(3-Chloropropyl)-3-(trifluoromethyl)pyrazole decision Does the waste contain any other chemical components? start->decision halogenated Halogenated Organic Waste decision->halogenated No, or only other halogenated compounds decision2 Are the other components non-halogenated organics? decision->decision2 Yes non_halogenated Non-Halogenated Organic Waste incompatible Consult EHS for Specialized Disposal decision2->halogenated Yes decision3 Are the other components incompatible (e.g., strong acids, oxidizers, bases)? decision2->decision3 No decision3->halogenated No (e.g., aqueous waste) decision3->incompatible Yes

Caption: Decision workflow for proper waste segregation.

Regulatory Compliance

The disposal of hazardous waste is regulated by national and local authorities, such as the Environmental Protection Agency (EPA) in the United States.[10] Halogenated organic compounds are specifically regulated, and their disposal must be carried out by a licensed hazardous waste management facility.[11][12] Adherence to these regulations is not only a matter of best practice but a legal requirement.

By following these procedures, you contribute to a safe and compliant laboratory environment, ensuring that the risks associated with 4-(3-Chloropropyl)-3-(trifluoromethyl)pyrazole are effectively managed from acquisition to final disposal.

References

  • Safety Data Sheet - CymitQuimica. (2024, December 19). 4-(3-chloropropyl)-1H-pyrazole.
  • SAFETY DATA SHEET - Sigma-Aldrich. (2022, November 15). Contains no substances with occupational exposure limit values.
  • SAFETY DATA SHEET. (2025, December 26). 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-1,2,4-triazolo[4,3-a]pyrazine hydrochloride.
  • SAFETY DATA SHEET - TCI Chemicals. (2018, October 3). 3-Methyl-5-(trifluoromethyl)pyrazole.
  • SAFETY DATA SHEET - Sigma-Aldrich. (2025, November 6). Ferterra.
  • Hazardous Waste: Guidelines and Regulations, Federal Register Notice - EPA. (1978, December 18).
  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes - EPA NEPS.
  • 40 CFR Appendix III to Subpart E of Part 268 - List of Halogenated Organic Compounds Regulated Under § 268.32 - Cornell Law School.
  • 4-chloro-3-(isopropoxymethyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole - ChemicalBook.
  • chemical waste management: combining compatible used organic solvents. (2025, August 22).
  • Proper disposal of chemicals - Sciencemadness Wiki. (2025, August 20).
  • WASTE MANAGEMENT.
  • SAFETY DATA SHEET - Fisher Scientific.
  • 4-Chloro-3-trifluoromethyl-1H-pyrazole - Fluorochem.
  • Extensive comparison of methods for removal of organic halogen compounds from pharmaceutical process wastewaters with life cycle, PESTLE, and multi-criteria decision analyses.
  • 4-Trifluoromethyl-1H-pyrazole - SAFETY DATA SHEET. (2024, February 7).
  • 3-(Trifluoromethyl)pyrazole 99 20154-03-4 - Sigma-Aldrich.
  • Halogenated Organic Liquids - Standard Operating Procedure - Braun Research Group.
  • Guidelines for Solvent Waste Recycling and Disposal. (2022, January 19).
  • Material Safety Data Sheet - 3-(Trifluoromethyl)-1H-pyrazole, 97% - Cole-Parmer.
  • 3-(Trifluoromethyl)pyrazole | 20154-03-4 - ChemicalBook. (2026, January 13).
  • 4-(3-Chloropropyl)-3,5-dimethyl-1H-pyrazole | CAS No- 777032-52-7.
  • Organic Solvent Waste Disposal - Safety & Risk Services.

Sources

Personal protective equipment for handling 4-(3-Chloropropyl)-3-(trifluoromethyl)pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Safety Profile

4-(3-Chloropropyl)-3-(trifluoromethyl)pyrazole (CAS: 178620-30-9) is a functionalized intermediate critical in pharmaceutical synthesis. While often classified under generic GHS categories (Skin/Eye Irritant 2), its structure dictates a higher tier of precaution.

The molecule contains two distinct hazard vectors:

  • The Alkyl Chloride Tail: A reactive electrophile capable of alkylating biological macromolecules. This structural motif often exhibits high permeation rates through standard nitrile rubber.

  • The Trifluoromethyl Pyrazole Core: Enhances lipophilicity, potentially increasing skin absorption rates compared to non-fluorinated analogs.

Immediate Directive: Treat this compound as a potential contact sensitizer and lachrymator . Standard "blue nitrile" gloves are insufficient for prolonged handling of solutions.

Part 1: Risk Assessment & Hazard Identification

To select the correct PPE, we must understand the causality of the hazard. It is not enough to know that it is dangerous; you must know how it defeats safety barriers.

Hazard DomainMechanism of ActionOperational Implication
Dermal Permeation Alkyl Chloride Reactivity: Chlorinated aliphatic chains can act as solvents for the glove material itself, swelling the polymer matrix and allowing breakthrough.Standard nitrile gloves provide <15 mins protection against concentrated solutions. Laminate liners are required for stock preparation.
Inhalation Mucosal Irritation: The pyrazole nitrogen and alkyl chloride can irritate the upper respiratory tract (STOT SE 3).Zero-tolerance for open-bench handling. All solid weighing and solution transfers must occur inside a certified fume hood.
Thermal Decomposition Fluorine Content: Upon combustion or high thermal stress (>200°C), the

group degrades to release Hydrogen Fluoride (HF) .
Fire response requires specific neutralization protocols; standard ABC extinguishers are effective, but smoke inhalation is fatal.

Part 2: The PPE Matrix

This matrix is designed for Self-Validating Safety . Before starting, verify your gear matches the "High Risk" column if you are working with >1 gram or concentrated solutions.

Protection ZoneLow Risk (Analytical/Sealed)High Risk (Synthesis/Stock Prep) Technical Rationale
Hand Protection Single Nitrile (min 5 mil)Double Gloving Protocol: 1. Inner: Silver Shield® (Laminate)2. Outer: Nitrile (Disposable)Laminate films (EVOH/PE) offer >480 min breakthrough time against alkyl chlorides, whereas nitrile degrades.
Respiratory Fume Hood (Sash at 18")Fume Hood + N95 (if powder is fine/static)The hood is the primary barrier. N95 is only to prevent particulate inhalation during weighing; it stops zero vapors.
Eye/Face Safety Glasses (Side Shields)Chemical Splash Goggles + Face Shield Goggles seal against vapors; the face shield protects the neck/chin from splashes during exothermic quenching.
Body Lab Coat (Cotton/Poly)Lab Coat + Tyvek® Sleeve Covers The "wrist gap" between the glove and lab coat is the most common exposure point. Sleeve covers bridge this gap.

Part 3: Operational Protocol

Workflow Visualization: PPE Selection Logic

Use this logic flow to determine your requirements before entering the lab.

PPE_Logic Start Task Assessment StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Solution Solution / Oil StateCheck->Solution QtyCheck Quantity > 1g? Solid->QtyCheck SolventCheck Solvent Type? Solution->SolventCheck LowRisk PROTOCOL A: Single Nitrile + Glasses (Fume Hood Required) QtyCheck->LowRisk No HighRisk PROTOCOL B: Double Glove (Laminate) + Goggles (Tyvek Sleeves Recommended) QtyCheck->HighRisk Yes (Dust Risk) SolventCheck->LowRisk Aqueous/Alcohol SolventCheck->HighRisk DCM/THF/DMF

Figure 1: Decision logic for PPE selection. Note that organic solvents (DCM/THF) significantly increase permeation risks, necessitating Protocol B.

Step-by-Step Handling Procedure

Step 1: Engineering Control Verification

  • Airflow Check: Verify fume hood face velocity is 80–100 fpm.

  • Sash Height: Lower sash to the marked safety position (usually 18 inches) to act as a physical shield.

  • Decontamination Prep: Place a "solid waste" container and a beaker of 10% aqueous sodium carbonate (

    
    ) inside the hood before starting work.
    

Step 2: Weighing and Transfer (The Critical Moment)

  • The Hazard:[1][2][3] Static electricity can cause the pyrazole powder to "jump" onto the balance or wrists.

  • The Protocol:

    • Don Silver Shield liners, then outer nitrile gloves.

    • Use an antistatic gun on the weighing boat if available.

    • Transfer solid using a disposable spatula. Do not reuse spatulas ; dispose of them immediately as solid hazardous waste to prevent cross-contamination.

Step 3: Solution Handling & Quenching

  • If dissolving in Dichloromethane (DCM) or DMF, assume the glove breakthrough time is <5 minutes for the outer nitrile glove.

  • If a splash occurs:

    • Doff immediately: Remove outer glove.

    • Inspect: Check inner laminate glove. If compromised, remove and wash hands.[1][4][5][6][7]

    • Replace: Don new gloves before resuming.

Part 4: Emergency Response & Disposal

Decontamination Workflow

In the event of a spill or exposure, speed is critical.[8]

Spill_Response Spill Spill Detected Type Exposure Type? Spill->Type Skin Skin Contact Type->Skin Surface Bench Spill Type->Surface Wash Flush Water (15 min) Soap Wash Skin->Wash Absorb Cover with Vermiculite or Sand Surface->Absorb Medical Seek Medical Aid (Bring SDS) Wash->Medical Waste Dispose as Halogenated Waste Absorb->Waste

Figure 2: Immediate response workflow for skin contact vs. environmental spills.

Waste Disposal Specifications
  • Classification: Halogenated Organic Waste .

  • Segregation: NEVER mix with strong acids or oxidizers.

  • Container Labeling: Must explicitly list "4-(3-Chloropropyl)-3-(trifluoromethyl)pyrazole" and "Halogenated Solvent."

  • Cleaning Glassware: Rinse glassware with Acetone, then wash with soap and water. Collect the first acetone rinse into the Halogenated Waste container.

References

  • Fisher Scientific. (2024). Safety Data Sheet: 4-(Trifluoromethyl)-1H-pyrazole. Retrieved from [Link](Reference for trifluoromethyl pyrazole core hazards).

  • National Research Council (US). (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link].

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.